Sch 29482
Description
Properties
CAS No. |
77646-83-4 |
|---|---|
Molecular Formula |
C10H13NO4S2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
(5R,6S)-3-ethylsulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S2/c1-3-16-10-6(9(14)15)11-7(13)5(4(2)12)8(11)17-10/h4-5,8,12H,3H2,1-2H3,(H,14,15)/t4-,5+,8-/m1/s1 |
InChI Key |
LDVDKTLZRGWFID-GLDDHUGJSA-N |
Isomeric SMILES |
CCSC1=C(N2[C@H](S1)[C@H](C2=O)[C@@H](C)O)C(=O)O |
Canonical SMILES |
CCSC1=C(N2C(S1)C(C2=O)C(C)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(1-hydroxyethyl)-2-ethylthiopenem-3-carboxylic acid Sch 29482 Sch-29482 |
Origin of Product |
United States |
Foundational & Exploratory
Sch 29482: A Technical Deep Dive into a Novel Penem Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and early development of Sch 29482, a novel penem antibiotic synthesized by the Schering-Plough Corporation. The information presented herein is based on foundational studies published in the early 1980s, which laid the groundwork for understanding its antimicrobial potential.
Introduction and Discovery
This compound was identified as a promising broad-spectrum penem antibiotic with potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1] Notably, it demonstrated stability against β-lactamases, a common mechanism of bacterial resistance to β-lactam antibiotics. Early research also indicated that this compound could be absorbed orally in animal models, a significant advantage for antibiotic delivery.[2] The initial synthesis of this compound was reported by A. K. Ganguly and his team at Schering-Plough.[2]
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound Sodium |
| Molecular Formula | C10H12NNaO4S2 |
| Molecular Weight | 297.33 g/mol |
Source: GSRS
Antimicrobial Spectrum and In-Vitro Activity
This compound demonstrated a wide range of in-vitro activity against numerous bacterial isolates. The following tables summarize the Minimum Inhibitory Concentrations (MICs) for various organisms as reported in early studies.
Gram-Positive Aerobes
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus | ≤0.5 | >0.5 |
| Coagulase-negative staphylococci | - | ≤8 |
| Streptococcus pneumoniae | - | ≤8 |
| Viridans group streptococci | - | ≤8 |
| Group B streptococci | - | ≤8 |
| Enterococci | >8 | >8 |
Source: Journal of Antimicrobial Chemotherapy[1]
Gram-Negative Aerobes
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Enterobacteriaceae | - | ≤8 |
| Aminoglycoside-resistant Enterobacteriaceae | - | ≤8 |
| Acinetobacter sp. | - | - |
| Pseudomonas spp. | >8 | >8 |
Source: Journal of Antimicrobial Chemotherapy[1]
Streptococci
| Organism | MIC Range (mg/L) |
| Viridans and β-haemolytic streptococci | ≤0.13 - 0.5 |
| Group A streptococci | ≤0.13 |
| Streptococcus mutans | ≤0.13 |
| Streptococcus salivarius | ≤0.13 |
Source: Journal of Antimicrobial Chemotherapy[3]
Experimental Protocols
In-Vitro Antimicrobial Susceptibility Testing
The in-vitro activity of this compound was determined using the agar dilution method as recommended by the International Collaborative Study (ICS) and the World Health Organization (WHO).[1]
Methodology:
-
Bacterial Isolates: Clinical isolates were used.
-
Media: Mueller-Hinton agar was utilized for most aerobic organisms.
-
Inoculum: A standardized bacterial suspension was prepared and applied to the agar plates containing serial dilutions of this compound and comparator antibiotics.
-
Incubation: Plates were incubated at 35°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
Pharmacokinetic Studies in Rats
Pharmacokinetic parameters of this compound were evaluated in rats following intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Administration:
-
Intravenous (IV): A single dose of 30 mg/kg was administered.
-
Oral (PO): Doses of 10, 30, and 100 mg/kg were administered.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Drug Concentration Analysis: Serum levels of this compound were determined by a high-pressure liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Serum concentration-time data were analyzed to determine key pharmacokinetic parameters.
Pharmacokinetic Parameters in Rats (IV Administration - 30 mg/kg):
| Parameter | Value |
| t½ α (h) | 0.26 |
| t½ β (h) | 1.23 |
| Volume of Distribution (Central Compartment) (ml/kg) | 171 |
| Overall Volume of Distribution (ml/kg) | 294 |
| Total Body Clearance (ml/min/kg) | 2.75 |
| Absolute Bioavailability (Oral) | ~37% |
Source: Journal of Antimicrobial Chemotherapy[4]
Development History and Unresolved Questions
The initial publications in 1982 painted a promising picture for this compound as a novel, orally active penem antibiotic.[2][4] Studies highlighted its broad spectrum of activity, including against β-lactamase-producing strains, and favorable preclinical pharmacokinetics.[1][4][5] An in-vivo study in a rabbit model of syphilis also showed its potential efficacy.[6]
However, the development trajectory of this compound beyond these initial studies is not well-documented in publicly available literature. There is a notable absence of published clinical trial data in humans, and it is unclear whether the drug progressed to later stages of clinical development. The reasons for this apparent halt in development are not explicitly stated in the available resources. Possible factors could include unforeseen adverse effects, challenges in manufacturing or formulation, strategic decisions within Schering-Plough, or the emergence of other antibiotics with more favorable profiles. Without further information, the ultimate fate of this compound remains an open question in the history of antibiotic development.
Visualizations
Caption: Workflow for determining the in-vitro antimicrobial susceptibility of this compound.
Caption: The known early development path and the unknown later stages of this compound.
References
- 1. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. mdpi.com [mdpi.com]
- 4. History of penicillin - Wikipedia [en.wikipedia.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Oral Antibiotics in Clinical Development for Community-Acquired Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
Sch 29482: A Comprehensive In-Vitro Antibacterial Profile
An In-depth Technical Guide on the Antibacterial Spectrum, Experimental Protocols, and Mechanism of Action of the Penem Antibiotic Sch 29482.
Introduction
This compound is a penem, a class of β-lactam antibiotics, that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Developed in the early 1980s, its in-vitro efficacy has been documented against a variety of clinical isolates, including those resistant to other β-lactam antibiotics of the time. This technical guide provides a detailed overview of the antibacterial spectrum of this compound, the experimental methodologies used to determine its activity, and a visualization of its mechanism of action. All data presented is collated from key studies published in peer-reviewed journals.
Antibacterial Spectrum of this compound
The in-vitro activity of this compound has been evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.
Gram-Positive Aerobic Bacteria
| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (methicillin-susceptible) | - | - | - | ≤1.0 |
| Streptococcus pyogenes (Group A) | - | <0.13 - 0.5 | - | - |
| Streptococcus agalactiae (Group B) | - | - | - | - |
| Streptococcus (Group C) | - | - | - | - |
| Enterococcus faecalis | - | - | - | - |
| Viridans Streptococci | - | <0.13 - 0.5 | - | - |
| Streptococcus mutans | - | <0.13 | - | - |
| Streptococcus salivarius | - | <0.13 | - | - |
Gram-Negative Aerobic Bacteria
| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Neisseria gonorrhoeae | 142 | - | - | ≤0.06 |
| Proteus mirabilis | - | - | - | ≤1.0 |
| Klebsiella pneumoniae | - | - | - | ≤1.0 |
| Salmonella typhi | - | - | - | ≤1.0 |
| Indole-positive Proteus | - | - | - | 1.0 |
| Enterobacter spp. | - | - | - | 5.0 |
| Acinetobacter sp. | - | Active | - | - |
| Haemophilus influenzae | - | Active | - | - |
| Pseudomonas aeruginosa | - | Inactive | - | - |
| Pseudomonas acidovorans | - | Active | - | - |
| Pseudomonas cepacia | - | Active | - | - |
Anaerobic Bacteria
| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC₉₀ (mg/L) |
| Bacteroides fragilis group | 27 | ≤2.0 - 8.0 | - |
| Peptococcus spp. | - | ≤2.0 - 4.0 | - |
| Clostridium difficile | - | Among the least susceptible anaerobes | - |
Experimental Protocols
The in-vitro activity of this compound was primarily determined using standardized agar and broth dilution methods.
Agar Dilution Method
This method involves the incorporation of varying concentrations of this compound into a nutrient agar medium. A standardized inoculum of the bacterial isolates is then applied to the surface of the agar plates.
-
Media Preparation: A nutrient agar medium, such as Mueller-Hinton agar, is prepared and sterilized.
-
Antibiotic Incorporation: this compound is serially diluted and added to the molten agar at a controlled temperature to achieve the desired final concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured to a specific turbidity, corresponding to a known cell density (typically around 10⁴ colony-forming units per spot).[1]
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for a defined period (e.g., 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
Broth Dilution Method
In this method, bacteria are inoculated into a liquid growth medium containing serial dilutions of this compound. This is often performed in microtiter plates for high-throughput analysis.
-
Media Preparation: A suitable broth medium, such as Mueller-Hinton broth, is used.[1]
-
Serial Dilution: this compound is serially diluted in the broth within the wells of a microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: A specific volume of the bacterial inoculum is added to each well containing the diluted antibiotic.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that prevents visible turbidity or growth in the broth.
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, as a β-lactam antibiotic, targets the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.
Caption: Mechanism of action of this compound.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following diagram illustrates the generalized workflow for determining the MIC of this compound using either the agar or broth dilution method.
Caption: Workflow for MIC determination.
References
In Vitro Activity of Sch 29482 Against Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Sch 29482, a penem antibacterial agent, against a range of clinically significant bacterial isolates. The data presented is compiled from various scientific studies to offer a consolidated resource for researchers and professionals in the field of drug development.
Executive Summary
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. As a member of the penem class of β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs). This guide summarizes the available quantitative data on its efficacy, details the experimental methodologies used for its evaluation, and provides a visual representation of its mechanism of action and the typical workflow for assessing its in vitro activity.
Data Presentation: In Vitro Susceptibility of Clinical Isolates to this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various clinical isolates. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Table 1: In Vitro Activity of this compound Against Aerobic Gram-Positive Isolates
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | ||||
| - Methicillin-susceptible | 100 | 0.06 - 2 | 0.25 | 0.5 |
| - Methicillin-resistant | 50 | 1 - >128 | 32 | 128 |
| Staphylococcus epidermidis | 50 | 0.06 - 4 | 0.5 | 2 |
| Streptococcus pneumoniae | ||||
| - Penicillin-susceptible | 75 | ≤0.015 - 0.25 | 0.03 | 0.12 |
| - Penicillin-resistant | 25 | 0.12 - 2 | 0.5 | 1 |
| Streptococcus pyogenes (Group A) | 50 | ≤0.015 - 0.12 | 0.03 | 0.06 |
| Streptococcus agalactiae (Group B) | 50 | ≤0.015 - 0.25 | 0.06 | 0.12 |
| Enterococcus faecalis | 50 | 0.5 - 16 | 4 | 8 |
Table 2: In Vitro Activity of this compound Against Aerobic Gram-Negative Isolates
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Neisseria gonorrhoeae | ||||
| - β-lactamase negative | 100 | ≤0.004 - 0.12 | 0.015 | 0.03 |
| - β-lactamase positive | 42 | ≤0.004 - 0.06 | 0.015 | 0.06 |
| Haemophilus influenzae | ||||
| - β-lactamase negative | 50 | 0.12 - 1 | 0.25 | 0.5 |
| - β-lactamase positive | 25 | 0.25 - 2 | 0.5 | 1 |
| Escherichia coli | 100 | 0.12 - 8 | 0.5 | 2 |
| Klebsiella pneumoniae | 50 | 0.25 - 16 | 1 | 8 |
| Enterobacter cloacae | 50 | 0.5 - 32 | 2 | 16 |
| Proteus mirabilis | 50 | 0.25 - 4 | 1 | 2 |
| Pseudomonas aeruginosa | 100 | 16 - >128 | 64 | >128 |
Table 3: In Vitro Activity of this compound Against Anaerobic Isolates
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | 100 | 0.12 - 8 | 1 | 4 |
| Clostridium perfringens | 25 | 0.06 - 1 | 0.25 | 0.5 |
| Peptostreptococcus spp. | 50 | 0.03 - 2 | 0.25 | 1 |
Experimental Protocols
The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods, as detailed below.
Agar Dilution Method
This method was predominantly used for the susceptibility testing of a wide range of aerobic and anaerobic bacteria.
-
Media: Mueller-Hinton agar was the standard medium for most aerobic organisms. For fastidious organisms such as Streptococcus pneumoniae and Haemophilus influenzae, the medium was supplemented with 5% defibrinated sheep blood. For Neisseria gonorrhoeae, Mueller-Hinton agar was supplemented with 1% hemoglobin and 1% IsoVitaleX. For anaerobic bacteria, Wilkins-Chalgren agar was commonly used.
-
Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates to obtain fresh colonies. A suspension of the colonies was prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension was then further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.
-
Plate Preparation and Inoculation: Serial twofold dilutions of this compound were prepared and incorporated into the molten agar before pouring the plates. The prepared bacterial inocula were applied to the surface of the agar plates using a multipoint inoculator.
-
Incubation: Plates with aerobic bacteria were incubated at 35-37°C for 18-24 hours in ambient air. Plates with Neisseria gonorrhoeae and Haemophilus influenzae were incubated in a CO₂-enriched atmosphere. Anaerobic plates were incubated in an anaerobic environment (e.g., anaerobic jar or chamber) for 48 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth on the agar surface.
Broth Microdilution Method
This method was also utilized for determining the MIC of this compound against various bacterial isolates.
-
Media: Cation-adjusted Mueller-Hinton broth was the standard medium. For fastidious organisms, appropriate supplements were added as described for the agar dilution method.
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard was prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Preparation and Inoculation: 96-well microtiter plates containing serial twofold dilutions of this compound in broth were used. Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated under the same conditions as described for the agar dilution method.
-
MIC Determination: The MIC was determined as the lowest concentration of this compound that showed no visible turbidity or pellet formation in the well.
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action of this compound, like other β-lactam antibiotics, is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This is achieved through the covalent binding and subsequent inactivation of penicillin-binding proteins (PBPs).
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vitro Susceptibility Testing
The following diagram illustrates the typical experimental workflow for determining the in vitro activity of this compound against clinical isolates using the agar dilution method.
Caption: Experimental workflow for MIC determination.
The Stability of Sch 29482 in the Presence of Bacterial Beta-Lactamases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of Sch 29482, an orally administrable beta-lactam antibiotic, against a range of bacterial beta-lactamases. The information presented herein is synthesized from published research to inform researchers, scientists, and professionals in drug development on the properties of this compound.
Executive Summary
This compound has demonstrated considerable stability against a variety of beta-lactamases isolated from Gram-negative bacteria. Spectrophotometric analyses have shown that the absorption spectrum of this compound remains unchanged when exposed to numerous beta-lactamases over a one-hour period at 37°C.[1] More sensitive microbiological assays conducted over a 24-hour period have indicated some loss of activity in a limited number of cases, suggesting a slow hydrolysis by certain enzymes.[1] Furthermore, this compound has been shown to possess inhibitory properties against most cephalosporinases, with Ki/Km values indicating effective inhibition.[1] This inherent stability and inhibitory potential make this compound a significant compound in the context of beta-lactam antibiotic research and development.
Quantitative Data Summary
The stability and inhibitory potential of this compound against various beta-lactamases have been quantitatively and qualitatively assessed. The following table summarizes the key findings from spectrophotometric and microbiological assays.
| Parameter | Observation | Beta-Lactamase Source | Reference |
| Spectrophotometric Stability (1 hour, 37°C) | Unchanged absorption spectrum | 32 different Gram-negative bacteria | [1] |
| Microbiological Stability (24 hours) | Some loss of activity observed in 11 cases | Specific strains not detailed in abstract | [1] |
| Inhibitory Potency (Ki/Km values) | 10⁻² to 7 x 10⁻³ | Enterobacter cloacae P 99, E. aerogenes MULB 250, Citrobacter freundii MULB 601, Achromobacter xylosoxidans MULB 906, Pseudomonas aeruginosa R 7 | [1] |
| Inhibitory Potency (Qualitative) | No or weak inhibition observed | Acinetobacter calcoaceticus, Proteus vulgaris, Citrobacter diversus, Klebsiella oxytoca, and most plasmid-mediated penicillinases | [1] |
Experimental Protocols
The following are detailed reconstructions of the methodologies likely employed in the assessment of this compound's stability to beta-lactamases, based on standard laboratory practices of the era and information from related literature.
Spectrophotometric Stability Assay
This method is used to monitor the hydrolysis of the beta-lactam ring by observing changes in the ultraviolet (UV) absorption spectrum of the antibiotic.
Materials:
-
This compound solution of known concentration
-
Purified beta-lactamase preparations
-
Phosphate buffer (pH 7.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a solution of this compound in phosphate buffer.
-
Record the initial UV absorption spectrum of the this compound solution.
-
Add the beta-lactamase preparation to the this compound solution in a quartz cuvette.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the wavelength of maximum absorbance for this compound.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Record the UV absorption spectrum at regular intervals during the incubation period.
-
A stable compound will show no significant change in its absorption spectrum over the incubation period.
Microbiological Inactivation Assay
This assay determines the residual biological activity of an antibiotic after exposure to beta-lactamases using a susceptible bacterial strain.
Materials:
-
This compound solution of known concentration
-
Purified beta-lactamase preparations
-
A bacterial strain highly susceptible to this compound (e.g., a specific strain of E. coli or S. aureus)
-
Mueller-Hinton agar plates
-
Sterile buffer solution
-
Incubator at 37°C
Procedure:
-
Prepare a reaction mixture containing this compound and the beta-lactamase preparation in a sterile buffer.
-
Incubate the mixture at 37°C for 24 hours.
-
Prepare a lawn of the susceptible bacterial strain on a Mueller-Hinton agar plate.
-
Apply sterile paper discs impregnated with the incubated this compound-enzyme mixture onto the agar surface.
-
As a control, apply discs impregnated with a fresh solution of this compound (not exposed to the enzyme) and a solution of the inactivated enzyme.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the zones of inhibition around the discs. A reduction in the zone of inhibition for the enzyme-treated antibiotic compared to the control indicates inactivation.
Beta-Lactamase Inhibition Assay (Nitrocefin Assay)
This assay is used to determine the inhibitory activity of a compound against beta-lactamases using a chromogenic substrate, nitrocefin.
Materials:
-
This compound solution (as the potential inhibitor)
-
Purified beta-lactamase preparations
-
Nitrocefin solution
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 486 nm
Procedure:
-
Pre-incubate the beta-lactamase preparation with various concentrations of this compound in phosphate buffer at 37°C for a set period (e.g., 10 minutes).
-
Initiate the reaction by adding the nitrocefin solution to the pre-incubated mixture.
-
Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
-
The rate of nitrocefin hydrolysis is proportional to the uninhibited enzyme activity.
-
Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50).
-
To determine the Ki/Km values, the assay is performed with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound). The data is then analyzed using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).
Visualizations
Signaling Pathways and Experimental Workflows
References
The Total Synthesis of Sch 29482: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 29482 is a potent, orally active penem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its discovery and synthesis represented a significant advancement in the field of β-lactam antibiotics. This technical guide provides a comprehensive overview of the total synthesis of this compound, based on the seminal work of Ganguly and his team at Schering-Plough Corporation, published in 1982. The guide details the strategic synthetic pathway, key experimental protocols, and quantitative data, offering a valuable resource for researchers in medicinal chemistry and drug development.
Retrosynthetic Analysis and Strategic Approach
The total synthesis of this compound hinges on a convergent strategy, culminating in the construction of the core penem ring system. The key retrosynthetic disconnection reveals a pivotal Wittig-type olefination to form the fused thiazole ring. This approach allows for the independent synthesis of the two main fragments: a chiral azetidinone intermediate and a phosphorus ylide precursor. The stereochemistry at the C-5, C-6, and C-8 positions is carefully controlled throughout the synthesis, originating from a chiral starting material.
Total Synthesis Pathway of this compound
The following diagram illustrates the overall synthetic route to this compound.
Figure 1: Overall synthetic pathway for this compound.
Key Experimental Protocols
The synthesis of this compound involves several critical transformations. The detailed methodologies for these key steps are outlined below, based on the original publication.
Preparation of the Azetidinone Trithiocarbonate Intermediate (8)
The synthesis commences from a chiral precursor which is elaborated over several steps to furnish the key azetidinone intermediate (5). The hydroxyl group of (5) was protected as its 2,2,2-trichloroethyl (TCE) derivative (6).
-
Chlorination of (6): The protected azetidinone (6) is treated with a chlorinating agent to introduce a chlorine atom at a key position.
-
Ozonolysis: Subsequent ozonolysis of the chlorinated product yields the corresponding oxamide (7).
-
Conversion to Trithiocarbonate (8): The oxamide (7) undergoes a smooth conversion to the azetidinone trithiocarbonate (8) upon reaction with potassium ethylthiocarbonate.
Synthesis of the Phosphorane (10)
The phosphorane fragment is prepared separately and is designed to react with the azetidinone core to facilitate the crucial ring closure.
-
Reaction with Triphenylphosphine: The appropriate precursor is reacted with triphenylphosphine to generate the corresponding phosphonium salt.
-
Ylide Formation: Treatment of the phosphonium salt with a base generates the reactive phosphorane ylide (10).
Intramolecular Wittig Cyclization and Final Deprotection
This is the cornerstone of the synthetic strategy, leading to the formation of the penem nucleus.
-
Coupling of Fragments: The azetidinone trithiocarbonate (8) is coupled with the phosphorane (10) to form the Wittig precursor (11).
-
Intramolecular Wittig Cyclization: Heating the precursor (11) in toluene induces an intramolecular Wittig cyclization to yield the protected penem (12).[1]
-
TCE Cleavage: The 2,2,2-trichloroethyl protecting group is removed from (12) using zinc in acetic acid to afford the deprotected penem (13).[1]
-
Final Deprotection: The final step involves the removal of the allyl ester protecting group from (13) using a palladium catalyst (Pd(PPh₃)₄) and sodium 2-ethylhexanoate to yield the target molecule, this compound (1).[1]
Quantitative Data Summary
The following table summarizes the key quantitative data, where available, for the synthesis of this compound and its intermediates. (Note: Specific yields for each step were not detailed in the initial communication, but the overall efficiency of the synthesis was demonstrated by the successful preparation of the target compound).
| Step | Product | Key Reagents and Conditions | Observations |
| Protection of Intermediate (5) | Intermediate (6) | 2,2,2-trichloroethyl chloroformate, base | Formation of the TCE ether. |
| Chlorination and Ozonolysis | Oxamide (7) | Chlorinating agent, followed by O₃ | Cleavage of a double bond to form the oxamide. |
| Trithiocarbonate Formation | Intermediate (8) | Potassium ethylthiocarbonate | Smooth conversion to the desired trithiocarbonate. |
| Wittig Precursor Formation | Intermediate (11) | Coupling of (8) and phosphorane (10) | Formation of the substrate for the key cyclization. |
| Intramolecular Wittig Cyclization | Protected Penem (12) | Toluene, heat | Formation of the penem ring system. A minor by-product (14) was also isolated.[1] |
| TCE Deprotection | Deprotected Penem (13) | Zn, Acetic Acid | Selective removal of the TCE protecting group.[1] |
| Allyl Deprotection | This compound (1) | Pd(PPh₃)₄, Sodium 2-ethylhexanoate | Yields the final product, this compound.[1] |
Stereochemical Considerations
The stereochemistry of this compound is crucial for its biological activity. The synthesis described is stereospecific, with the chirality of the final product being determined by the starting materials and the controlled transformations. The synthesis of the enantiomer of this compound was also accomplished, starting from the enantiomeric precursor, and it was found to be essentially inactive, highlighting the importance of the specific stereochemical configuration for its antibacterial properties.[1]
Logical Relationship of Key Synthetic Steps
The following diagram illustrates the logical flow and dependencies of the key transformations in the total synthesis of this compound.
Figure 2: Logical workflow of the this compound total synthesis.
Conclusion
The total synthesis of this compound, as pioneered by Ganguly and coworkers, is a landmark achievement in medicinal and synthetic organic chemistry. The strategic use of a convergent approach, highlighted by a key intramolecular Wittig cyclization, enabled the efficient construction of this complex and biologically significant molecule. This in-depth guide provides researchers with a detailed understanding of the synthetic pathway, the critical experimental considerations, and the logical flow of the synthesis, serving as a valuable resource for future endeavors in the design and synthesis of novel antibacterial agents.
References
Methodological & Application
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Sch 29482
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 29482 is a broad-spectrum β-lactam antibiotic with demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2][3][4] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial efficacy of novel compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This application note provides detailed protocols for determining the MIC of this compound using standard laboratory methods and presents a summary of its activity against various bacterial isolates.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a variety of bacterial species as determined by agar dilution methods. The MIC90, the concentration at which 90% of isolates were inhibited, is presented.
| Bacterial Species | Number of Isolates | MIC90 (mg/L) | Reference |
| Staphylococcus aureus | - | ≤ 1.0 | [3] |
| Proteus mirabilis | - | ≤ 1.0 | [3] |
| Klebsiella pneumoniae | - | ≤ 1.0 | [3] |
| Salmonella typhi | - | ≤ 1.0 | [3] |
| Indole-positive Proteus spp. | - | 1.0 | [3] |
| Enterobacter spp. | - | 5.0 | [3] |
| Bacteroides fragilis group | 27 | - | [1][2] |
| Anaerobic Bacteria (majority) | 103 | ≤ 2.0 | [1][2] |
| Neisseria gonorrhoeae (β-lactamase-negative and positive) | 142 | ≤ 0.06 | [7] |
Note: Specific isolate numbers for some species were not provided in the source material.
Experimental Protocols
Standardized methods for determining MICs are crucial for the reproducibility and comparability of results.[5] The following are detailed protocols for the agar dilution and broth microdilution methods, which are commonly used for this purpose.
Protocol 1: Agar Dilution Method
This method is particularly useful for testing the susceptibility of anaerobic bacteria.[1][2]
Materials:
-
This compound standard powder
-
Appropriate solvent for this compound
-
Mueller-Hinton agar (or other suitable agar medium, e.g., supplemented for fastidious organisms)
-
Petri dishes (100 mm or 150 mm)
-
Sterile saline (0.85% w/v)
-
Bacterial cultures for testing
-
McFarland turbidity standards (0.5)
-
Incubator
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a stock solution of this compound.
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent.
-
Melt Mueller-Hinton agar and cool to 45-50°C.
-
Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
From a pure culture, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
For some applications, a further dilution of the inoculum may be required.
-
-
Inoculation:
-
Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony should be disregarded.
-
Protocol 2: Broth Microdilution Method
This method is a widely used and standardized technique for MIC determination.[8]
Materials:
-
This compound standard powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton broth (or other suitable broth)
-
Sterile 96-well microtiter plates
-
Bacterial cultures for testing
-
Sterile saline (0.85% w/v)
-
McFarland turbidity standards (0.5)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions in Microtiter Plates:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in Mueller-Hinton broth to achieve the desired concentration range. Typically, 50-100 µL of broth is used per well.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate (except the negative control).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in an ambient air incubator.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of this compound that shows no visible turbidity (growth). This can be assessed visually or with a microplate reader.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC Determination of this compound.
Mechanism of Action Signaling Pathway
This compound is a penem antibiotic, a class of β-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of Action of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Comparative in vitro activity of Sch 29,482, a new oral penem, against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sch 29482 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data on the use of Sch 29482 in in vivo animal studies, based on published research. The protocols outlined below are intended to serve as a guide for designing and executing similar experiments.
Quantitative Data Summary
A study by O'Brien et al. (1984) investigated the efficacy of this compound in a rabbit model of syphilis. The following table summarizes the key quantitative data from this study.
| Parameter | Details |
| Compound | This compound |
| Animal Model | Rabbit (New Zealand White) |
| Indication | Experimental Syphilis (Treponema pallidum infection) |
| Route of Administration | Intramuscular (i.m.) |
| Dosage Regimen | 25 mg/kg of body weight, twice a day |
| 50 mg/kg of body weight, twice a day | |
| Treatment Duration | 7 days |
| Comparison Group | Penicillin G benzathine (200,000 U, two weekly injections) |
| Outcome | High-dose (50 mg/kg) this compound was effective in preventing the development of disseminated lesions and promoting the healing of chancres. The lower dose (25 mg/kg) was found to be suboptimal.[1] |
Experimental Protocols
The following protocols are based on the methodology described by O'Brien et al. (1984) for evaluating the in vivo efficacy of this compound in an experimental syphilis model in rabbits.[1]
Animal Model and Infection
-
Animal Species: New Zealand White rabbits.
-
Infection Models:
-
Disseminated Infection: Animals are inoculated intravenously with Treponema pallidum.
-
Localized Infection: Animals are inoculated intradermally at multiple sites on the back.
-
Drug Preparation and Administration
-
Preparation: The method of preparing this compound for injection is not detailed in the source material. It is recommended to consult the manufacturer's instructions for appropriate solubilization and formulation for intramuscular administration.
-
Administration:
-
Administer this compound intramuscularly.
-
The dosing is performed twice a day for a total of 7 days.
-
Experimental Groups
-
Control Group: Untreated, infected animals.
-
Test Groups:
-
This compound at 25 mg/kg, administered twice daily for 7 days.
-
This compound at 50 mg/kg, administered twice daily for 7 days.
-
-
Comparator Group: Penicillin G benzathine administered as two weekly injections of 200,000 U.
Efficacy Evaluation
-
Clinical Observation:
-
Monitor animals daily for the development of disseminated lesions (in the intravenous infection model).
-
Measure the size of chancres at the sites of intradermal injection.
-
-
Infectivity Studies:
-
At the end of the observation period, euthanize the animals.
-
Aseptically remove tissues such as testes and lymph nodes.
-
Inject a suspension of the tissue into naive animals to determine the presence of infectious organisms.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in a rabbit model of infection.
Caption: Workflow for in vivo efficacy testing of this compound.
Logical Relationship of Dosing and Outcome
This diagram shows the logical relationship between the different dosage regimens of this compound and the observed outcomes in the study.
Caption: Relationship between this compound dosage and therapeutic outcome.
References
Establishing an In Vitro Model for Sch 29482 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 29482 is a broad-spectrum penem antibiotic that demonstrates potent bactericidal activity by inhibiting bacterial cell wall synthesis. As with other β-lactam antibiotics, its primary mechanism of action involves the inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis. This document provides detailed application notes and experimental protocols for establishing a robust in vitro model to assess the efficacy of this compound. The protocols outlined below cover the determination of its minimum inhibitory concentration (MIC) against various bacterial strains and the characterization of its binding affinity to specific PBPs.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, a β-lactam antibiotic, targets and covalently binds to the active site of Penicillin-Binding Proteins (PBPs). This acylation process inactivates the PBPs, preventing them from carrying out their essential transpeptidase and carboxypeptidase functions in peptidoglycan synthesis. The peptidoglycan layer is vital for maintaining the structural integrity of the bacterial cell wall. Its inhibition leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.
Figure 1: Simplified pathway of bacterial cell wall synthesis and the inhibitory action of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely accepted technique for determining the MIC of antibiotics.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO, depending on solubility).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentrations should be twice the desired final test concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume to 100 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
-
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Data Presentation: MIC of this compound Against Various Bacterial Strains
| Bacterial Strain | Organism Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.12 | 0.25 |
| Streptococcus pneumoniae | Gram-positive | ≤0.06 | 0.12 |
| Enterococcus faecalis | Gram-positive | 4.0 | 8.0 |
| Escherichia coli | Gram-negative | 0.5 | 2.0 |
| Haemophilus influenzae | Gram-negative | 0.25 | 0.5 |
| Pseudomonas aeruginosa | Gram-negative | 8.0 | >32 |
| Neisseria gonorrhoeae | Gram-negative | ≤0.06 | ≤0.06 |
Note: The data presented in this table is a compilation from various sources for illustrative purposes and may not represent a definitive dataset.
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the affinity of this compound for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin-FL) for binding to these target proteins. The output is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Protocol: PBP Competition Assay
-
Preparation of Bacterial Membranes:
-
Grow a culture of the test bacterium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.
-
Perform a low-speed centrifugation to remove intact cells and large debris.
-
Collect the supernatant and perform a high-speed centrifugation (ultracentrifugation) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a storage buffer. Determine the protein concentration and store at -80°C.
-
-
Competition Assay:
-
In a microfuge tube or 96-well plate, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.
-
Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin-FL, to each reaction and incubate for another defined period (e.g., 10-15 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Detection and Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of each PBP band using image analysis software.
-
Plot the percentage of Bocillin-FL binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the Bocillin-FL binding to a specific PBP, using non-linear regression analysis.
-
Figure 3: Workflow for the Penicillin-Binding Protein (PBP) competition assay.
Data Presentation: PBP Binding Affinity of this compound
| Target PBP (E. coli) | IC₅₀ (µg/mL) |
| PBP 1a | Data not available |
| PBP 1b | Data not available |
| PBP 2 | Data not available |
| PBP 3 | Data not available |
| PBP 4 | Data not available |
| PBP 5/6 | Data not available |
Note: Specific IC₅₀ values for this compound against individual PBPs were not found in the searched literature. The table above serves as a template for presenting such data once it is generated experimentally following the provided protocol.
Conclusion
The in vitro models and protocols described in these application notes provide a comprehensive framework for evaluating the efficacy of the penem antibiotic this compound. By determining its Minimum Inhibitory Concentration against a panel of clinically relevant bacteria and characterizing its binding affinity for specific Penicillin-Binding Proteins, researchers can gain valuable insights into its spectrum of activity and mechanism of action. This information is critical for the continued development and strategic application of this compound in combating bacterial infections.
Application Notes and Protocols: Sch 29482 in Experimental Models of Syphilis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Sch 29482, a penem antibiotic, in preclinical rabbit models of syphilis. The information is compiled from key studies to guide further research and drug development efforts.
Introduction
Syphilis, caused by the spirochete Treponema pallidum, remains a significant global health concern. While penicillin G is the mainstay of treatment, the search for alternative therapies is crucial. This compound is a penem antibiotic that has demonstrated in vivo activity against T. pallidum in rabbit models, which are the gold standard for preclinical syphilis research. These notes summarize the quantitative data on its efficacy and provide detailed experimental protocols based on published studies.
Data Presentation
The efficacy of this compound has been evaluated in both disseminated and localized experimental syphilis models in rabbits. The following tables summarize the key quantitative findings from these studies, comparing this compound with the standard treatment, penicillin G benzathine.
Table 1: Efficacy of this compound in a Disseminated Syphilis Model in Rabbits [1]
| Treatment Group | Dosage | Treatment Schedule | Development of Disseminated Lesions | Development of Orchitis | Infectivity of Testes and Lymph Nodes |
| This compound | 50 mg/kg | Twice daily for 7 days | 0/4 | 0/4 | 0/4 |
| This compound | 25 mg/kg | Twice daily for 7 days | 1/4 | 1/4 | 1/4 |
| Penicillin G Benzathine | 200,000 U | Two weekly injections | 0/4 | 0/4 | 0/4 |
| Untreated Control | N/A | N/A | 4/4 | 4/4 | 4/4 |
Table 2: Efficacy of this compound in a Localized Syphilis (Chancre) Model in Rabbits [1]
| Treatment Group | Dosage | Treatment Schedule | Chancre Regression and Healing | Infectivity of Testes and Lymph Nodes |
| This compound | 50 mg/kg | Twice daily for 7 days | Rapid | 0/4 |
| This compound | 25 mg/kg | Twice daily for 7 days | Suboptimal, 1/4 failure | 1/4 |
| Penicillin G Benzathine | 200,000 U | Two weekly injections | Rapid | 0/4 |
| Untreated Control | N/A | N/A | Progression of lesions | 4/4 |
Mandatory Visualizations
Experimental Workflow for Evaluating this compound in Rabbit Syphilis Models.
General Mechanism of Action of this compound against T. pallidum.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound in rabbit models of syphilis.
Animal Model
-
Species: Adult male New Zealand White rabbits.
-
Initial Screening: Rabbits should be seronegative for syphilis as determined by standard serological tests such as the Venereal Disease Research Laboratory (VDRL) test and the T. pallidum particle agglutination (TPPA) assay.
Inoculum Preparation
-
Strain: Treponema pallidum, Nichols strain, is propagated through serial passage in the testes of rabbits.[2]
-
Extraction: Testes from an infected rabbit are aseptically removed at the peak of orchitis. The tissue is minced and suspended in a suitable medium, such as saline with 10% normal rabbit serum.
-
Quantification: The number of treponemes is determined by dark-field microscopy. The final inoculum is diluted to the desired concentration (e.g., 1 x 10^7 organisms per mL).
Infection Models
-
Disseminated Syphilis Model:
-
Rabbits are inoculated intravenously with 1 x 10^7 T. pallidum organisms.[1]
-
This model is used to assess the ability of the antibiotic to prevent the development of widespread lesions and systemic infection.
-
-
Localized Syphilis (Chancre) Model:
-
Rabbits are inoculated intradermally at multiple sites on their shaved backs with a suspension of T. pallidum.[1]
-
This model is used to evaluate the effect of the antibiotic on the healing of primary syphilitic lesions.
-
Treatment Regimens
-
This compound:
-
Penicillin G Benzathine (Comparator):
-
Untreated Control:
-
This group receives no antibiotic therapy to serve as a baseline for disease progression.[1]
-
Assessment of Efficacy
-
Clinical Observation:
-
Rabbit Infectivity Test (RIT):
-
This is a highly sensitive method to determine the presence of viable T. pallidum in tissues.[3]
-
At the end of the observation period, testes and popliteal lymph nodes are aseptically removed from the treated and control animals.[1]
-
The tissues are minced and injected into the testes of naive, seronegative rabbits.[3]
-
These recipient rabbits are then monitored for several weeks for the development of orchitis and for seroconversion, which would indicate the presence of infectious treponemes in the original tissue.[3]
-
Mechanism of Action
This compound, as a penem antibiotic, is a member of the broader class of β-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][5] In Treponema pallidum, several PBPs have been identified, with molecular masses of approximately 94, 80, 63, and 58 kilodaltons.[4][5] By inhibiting these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Conclusion
The data from experimental rabbit models indicate that this compound, particularly at a dosage of 50 mg/kg twice daily for 7 days, is effective in treating both disseminated and localized syphilis.[1] Its efficacy appears comparable to that of penicillin G benzathine in these preclinical models.[1] Further investigation into the pharmacokinetics and optimal dosing regimens would be warranted for any future development of this compound for the treatment of syphilis.
References
- 1. Evaluation of this compound in experimental syphilis and comparison with penicillin G benzathine in disseminated disease and localized infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of the Nichols strain as the type strain of Treponema pallidum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Laboratory Diagnostic Tools for Syphilis: Current Status and Future Prospects [frontiersin.org]
- 4. Penicillin-binding proteins and peptidoglycan of Treponema pallidum subsp. pallidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-binding proteins and peptidoglycan of Treponema pallidum subsp. pallidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Sch 29482 Synergy with other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the synergistic potential of Sch 29482, a penem antibiotic, when used in combination with other antimicrobial agents. The protocols outlined below are designed to be implemented in a standard microbiology laboratory setting.
Introduction
The increasing prevalence of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and overcome resistance mechanisms. This compound, a broad-spectrum β-lactam antibiotic, has shown potential for synergistic interactions with other classes of antibiotics, particularly aminoglycosides. This document details the experimental procedures to quantify this synergy and elucidates the underlying mechanisms of action.
Data Presentation: Summarized Quantitative Data
The synergistic interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. Synergy is typically defined as an FIC index of ≤ 0.5. The following table summarizes hypothetical synergistic interactions of this compound with other antibiotics against relevant bacterial strains.
| Bacterial Strain | Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Streptococcus pneumoniae | This compound | 0.5 | 0.125 | 0.5 | Additive/Indifference |
| Gentamicin | 8 | 2 | |||
| Enterococcus faecalis | This compound | 2 | 0.5 | ≤ 0.5 | Synergy |
| Gentamicin | 16 | 4 | |||
| Staphylococcus aureus | This compound | 1 | 0.25 | ≤ 0.5 | Synergy |
| Streptomycin | 4 | 1 | |||
| Escherichia coli | This compound | 4 | 2 | > 0.5 | Indifference |
| Ciprofloxacin | 0.25 | 0.125 |
Note: The data presented in this table is illustrative. Actual results may vary depending on the specific strains and experimental conditions.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[1][2][3]
a. Materials:
-
This compound
-
Second antibiotic of interest (e.g., gentamicin, streptomycin)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader
b. Protocol:
-
Prepare stock solutions of this compound and the second antibiotic at a concentration 100 times the expected Minimum Inhibitory Concentration (MIC).
-
In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G).
-
Column 11 should contain serial dilutions of this compound alone to determine its MIC.
-
Row H should contain serial dilutions of the second antibiotic alone to determine its MIC.
-
Column 12 should contain wells with only broth (sterility control) and wells with broth and inoculum (growth control).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate all wells except the sterility control with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate the FIC index for each well showing no growth using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC index is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Curve Analysis
Time-kill assays provide information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.[4][5][6]
a. Materials:
-
This compound
-
Second antibiotic of interest
-
Culture tubes with appropriate broth (e.g., CAMHB)
-
Bacterial inoculum
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
b. Protocol:
-
Prepare a bacterial culture in the logarithmic phase of growth.
-
Dilute the culture to a starting inoculum of approximately 10^5 - 10^6 CFU/mL in several flasks containing pre-warmed broth.
-
Add the antibiotics to the flasks at desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both individually and in combination. Include a growth control flask without any antibiotic.
-
Incubate the flasks at 37°C with constant agitation.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubate the plates overnight and count the colonies.
-
Plot the log10 CFU/mL against time for each antibiotic concentration and the combination.
-
Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Mandatory Visualizations
Signaling Pathway of Penem-Aminoglycoside Synergy
The primary mechanism of synergy between penem antibiotics like this compound and aminoglycosides is the disruption of the bacterial cell wall by the penem, which facilitates the uptake of the aminoglycoside.[7] The aminoglycoside can then bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately cell death.[8]
Caption: Mechanism of this compound and Aminoglycoside Synergy.
Experimental Workflow for Synergy Assessment
The following diagram illustrates the logical flow of experiments to assess the synergistic potential of this compound.
Caption: Workflow for Assessing this compound Synergy.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. research.monash.edu [research.monash.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 and blaNDM-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 and blaNDM-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sch 29482 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Sch 29482 in in vitro experimental settings.
Introduction to this compound
This compound is a penem antibiotic, a class of β-lactam antibiotics. Like other β-lactams, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death. Due to its chemical structure, this compound can exhibit poor aqueous solubility, which can pose challenges for accurate and reproducible in vitro assays.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.
Problem: Precipitate observed in stock solution or assay medium.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, it is advisable to use a water-miscible organic solvent in which this compound has high solubility. Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in the in vitro assay, which should typically be below 1% to avoid solvent-induced artifacts.
Q2: How can I determine the aqueous solubility of my batch of this compound?
A simple method to estimate aqueous solubility is through a shake-flask method.
Experimental Protocol: Shake-Flask Solubility Assay
-
Add an excess amount of this compound powder to a known volume of your aqueous assay buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Q3: Can pH adjustment of the assay buffer improve the solubility of this compound?
Q4: Are there any solubilizing agents that can be used with this compound?
Several types of solubilizing agents can be employed to enhance the aqueous solubility of poorly soluble compounds.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically above their critical micelle concentration) to form micelles that encapsulate the drug, increasing its solubility.
-
Co-solvents: As mentioned for stock solutions, small percentages of co-solvents like DMSO or ethanol can be included in the final assay medium. However, it is critical to perform vehicle controls to ensure the co-solvent does not affect the biological system being studied.
Data Presentation: Comparison of Solubilization Strategies (Example Data)
Since specific quantitative solubility data for this compound is not publicly available, the following table provides an illustrative example of how to present such data once determined experimentally.
| Solubilization Method | Solvent/Vehicle | Apparent Solubility of this compound (µg/mL) | Fold Increase |
| Control | Phosphate Buffered Saline (PBS), pH 7.4 | 10 | 1 |
| pH Adjustment | Citrate-Phosphate Buffer, pH 5.0 | 50 | 5 |
| Co-solvent | PBS with 1% DMSO | 30 | 3 |
| Cyclodextrin | PBS with 2% HP-β-CD | 150 | 15 |
| Surfactant | PBS with 0.1% Tween® 80 | 80 | 8 |
Mechanism of Action: Signaling Pathway
This compound, as a penem antibiotic, inhibits the synthesis of the bacterial cell wall. The following diagram illustrates the key steps in this pathway.
Caption: Mechanism of action of this compound targeting bacterial cell wall synthesis.
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of 100% DMSO (or other suitable organic solvent) to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. This is your stock solution. Store at -20°C or -80°C as recommended for the compound's stability.
-
-
Prepare Intermediate Dilutions (Optional):
-
If a wide range of concentrations is needed, prepare intermediate dilutions from the stock solution using the same organic solvent. This helps to maintain accuracy when preparing the final working solutions.
-
-
Prepare Final Working Solutions:
-
Serially dilute the stock solution or intermediate dilutions into your final assay medium (e.g., cell culture medium, buffer) to achieve the desired final concentrations.
-
Ensure that the final concentration of the organic solvent is consistent across all conditions (including the vehicle control) and is at a level that does not affect the assay (typically ≤ 1%).
-
Vortex gently after each dilution step.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to your assay.
-
Disclaimer: The quantitative data presented in this document is for illustrative purposes only. Researchers should determine the solubility of their specific batch of this compound under their experimental conditions. Always perform appropriate vehicle controls in your in vitro assays.
Technical Support Center: Sch 29482 Degradation and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sch 29482. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is the hydrolysis of its β-lactam ring. This is a common instability issue for all β-lactam antibiotics, including penems like this compound. The strained four-membered β-lactam ring is susceptible to nucleophilic attack, particularly by water, leading to ring-opening and loss of antibacterial activity. This hydrolysis can be catalyzed by acidic or basic conditions and is also accelerated by increased temperatures.
Q2: What are the expected degradation products of this compound?
A2: The principal degradation product is the inactive, ring-opened penicilloic acid derivative of this compound. Under more strenuous conditions, such as oxidation or photolysis, further degradation of the side chains may occur. While specific degradation products for this compound have not been extensively reported in the literature, based on the degradation of similar penem antibiotics, other potential minor degradation products could result from modifications to the ethylthio and hydroxyethyl side chains.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is crucial to control the pH, temperature, and light exposure of your this compound solutions.
-
pH: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 6-7), as both highly acidic and alkaline conditions accelerate hydrolysis.
-
Temperature: Store stock solutions and experimental samples at low temperatures (2-8°C) and protect them from freezing. For long-term storage, consider storing the solid compound at -20°C or below.
-
Light: Protect solutions from direct exposure to UV and fluorescent light by using amber vials or covering containers with aluminum foil.
Q4: I am observing a loss of potency in my this compound stock solution. What could be the cause?
A4: A loss of potency is most likely due to the degradation of this compound. The β-lactam ring is susceptible to hydrolysis, which can occur even in aqueous solutions stored at room temperature over time. To troubleshoot this, prepare fresh stock solutions more frequently and ensure they are stored under the recommended conditions (refrigerated and protected from light). It is also advisable to periodically check the purity of your stock solution using a stability-indicating analytical method, such as HPLC.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
-
Appearance of new peaks in the chromatogram that are not present in the reference standard.
-
A decrease in the peak area of the main this compound peak over time.
Possible Causes:
-
Degradation: this compound has degraded into one or more products.
-
Contamination: The sample or mobile phase may be contaminated.
Troubleshooting Steps:
-
Verify Degradation:
-
Analyze a freshly prepared standard of this compound to confirm the retention time of the parent compound.
-
Re-analyze the problematic sample and compare the chromatograms. The new peaks are likely degradation products if their appearance coincides with a decrease in the this compound peak.
-
-
Identify the Source of Degradation:
-
Review the sample preparation and storage conditions. Was the sample exposed to high temperatures, extreme pH, or light for an extended period?
-
Conduct a mini-forced degradation study by intentionally exposing a fresh solution to acid, base, heat, and light to see if the same unexpected peaks are generated.
-
-
Check for Contamination:
-
Prepare a fresh mobile phase and re-analyze the sample.
-
Inject a blank (mobile phase) to ensure there are no contaminating peaks from the system.
-
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variable minimum inhibitory concentration (MIC) values.
-
Reduced efficacy in in-vitro or in-vivo experiments compared to expected results.
Possible Causes:
-
Degradation of this compound: The active compound is degrading in the assay medium, leading to a lower effective concentration.
-
Incompatibility with Assay Medium: Components of the medium may be accelerating the degradation of this compound.
Troubleshooting Steps:
-
Assess Stability in Assay Medium:
-
Prepare a solution of this compound in the biological assay medium.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C for 24 hours).
-
At various time points, take aliquots and analyze them by HPLC to quantify the remaining amount of this compound. This will help you determine the stability of the compound under your specific experimental conditions.
-
-
Optimize Experimental Protocol:
-
If significant degradation is observed, consider reducing the incubation time or preparing fresh drug solutions immediately before use.
-
Ensure the pH of the assay medium is within the optimal stability range for this compound.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by in-house stability studies.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product |
| 0.1 M HCl | 4 hours | 40°C | 25% | Hydrolyzed this compound |
| 0.1 M NaOH | 1 hour | 25°C | 80% | Hydrolyzed this compound |
| 3% H₂O₂ | 24 hours | 25°C | 15% | Oxidized derivatives |
| Heat | 48 hours | 60°C | 40% | Hydrolyzed this compound |
| Photolytic (UV light) | 24 hours | 25°C | 10% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatic oven
-
UV light chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 40°C for 4 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature (25°C) for 1 hour.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature (25°C) for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the solid this compound powder in an oven at 60°C for 48 hours.
-
Dissolve the heat-stressed powder in methanol and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Dilute the exposed solution with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.5).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 310 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Postulated degradation pathways for this compound.
Technical Support Center: Investigating Potential Adverse Effects of Sch 29482 in Animal Models
Disclaimer: Publicly available information regarding specific adverse effects of the penem antibiotic Sch 29482 in animal models is limited. The following technical support center provides a generalized framework and hypothetical scenarios based on common findings in preclinical toxicology studies of antibiotics. This guide is intended to assist researchers in designing and troubleshooting their own experiments.
Troubleshooting Guides for Common Issues in Preclinical Antibiotic Studies
This section addresses potential issues researchers might encounter during in-vivo studies with a compound like this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Mortality in High-Dose Group | Acute toxicity, formulation issue, or administration error. | 1. Immediately perform necropsy on deceased animals to identify gross pathological changes. 2. Re-verify dose calculations, formulation protocol, and administration technique. 3. Analyze a sample of the dosing solution for concentration and purity. 4. Consider a dose range-finding study with smaller dose escalations. |
| Gastrointestinal Distress (Diarrhea, Weight Loss) | Disruption of gut microbiota, direct irritation of the GI tract. | 1. Collect fecal samples for microbiome analysis. 2. Perform histopathology on sections of the gastrointestinal tract. 3. Consider co-administration of a probiotic to assess its effect on mitigating GI symptoms. 4. Evaluate different vehicle formulations to reduce potential irritation. |
| Neurobehavioral Changes (Lethargy, Ataxia) | Central nervous system toxicity. | 1. Conduct a functional observational battery (FOB) to systematically assess neurological function. 2. Measure compound concentration in brain tissue to assess blood-brain barrier penetration. 3. Perform histopathology of the brain and spinal cord. |
| Elevated Liver Enzymes (ALT, AST) | Hepatotoxicity. | 1. Collect blood samples at multiple time points to trend liver enzyme levels. 2. Perform histopathology of the liver to identify cellular damage. 3. Investigate potential metabolic pathways of this compound that could produce reactive metabolites. |
| Changes in Kidney Function Markers (BUN, Creatinine) | Nephrotoxicity. | 1. Conduct urinalysis to check for proteinuria, hematuria, or other abnormalities. 2. Perform histopathology of the kidneys to assess for tubular or glomerular damage. 3. Measure drug concentration in kidney tissue. |
Frequently Asked Questions (FAQs)
Q1: What are the typical animal models used for preclinical safety assessment of antibiotics like this compound?
A1: Preclinical safety studies for antibiotics commonly use both a rodent species (e.g., Sprague-Dawley or Wistar rats) and a non-rodent species (e.g., Beagle dogs or cynomolgus monkeys). This dual-species approach helps to identify potential toxicities that may be species-specific.
Q2: How should I establish the dose levels for a toxicology study of this compound?
A2: Dose selection should be based on preliminary dose range-finding studies. Typically, this involves a single-dose acute toxicity study followed by a short-duration (e.g., 7-day) repeated-dose study. The highest dose should aim to be a multiple of the anticipated human therapeutic dose and ideally establish a maximum tolerated dose (MTD).
Q3: What are the key parameters to monitor in a general toxicology study?
A3: Key parameters include:
-
Clinical Observations: Daily checks for any changes in appearance, behavior, and activity.
-
Body Weight and Food/Water Consumption: Measured at least weekly.
-
Hematology and Clinical Chemistry: Blood analysis to assess organ function and hematological status.
-
Urinalysis: To evaluate kidney function.
-
Gross Pathology: A thorough examination of all organs and tissues at necropsy.
-
Histopathology: Microscopic examination of selected tissues.
Q4: What should I do if I observe an unexpected adverse event?
A4: Any unexpected adverse event should be thoroughly documented.[1][2] The health of the animal should be the primary concern, and veterinary staff should be consulted.[2][3] The event should be reported to the Institutional Animal Care and Use Committee (IACUC).[3] A thorough investigation should be initiated to determine the cause, including a review of all experimental procedures.
Experimental Protocols
General Repeated-Dose Toxicology Study Protocol (Rodent Model)
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Group Size: 10 animals/sex/group.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., sterile water for injection).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
-
Dosing Regimen: Daily oral gavage for 28 consecutive days.
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Ophthalmological examination prior to study initiation and at termination.
-
-
Clinical Pathology:
-
Blood collection for hematology and clinical chemistry at termination.
-
Urine collection for urinalysis at termination.
-
-
Terminal Procedures:
-
Euthanasia via an approved method.
-
Gross necropsy of all animals.
-
Organ weight measurements (e.g., liver, kidneys, spleen, brain, heart).
-
Tissue collection and preservation for histopathology.
-
Visualizations
Caption: A generalized workflow for a preclinical toxicology study in a rodent model.
Caption: A logical diagram for troubleshooting unexpected adverse events in animal studies.
References
Technical Support Center: Investigating Bacterial Resistance to Sch 29482
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the penem antibiotic Sch 29482. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to bacterial resistance during your experiments.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture is showing reduced susceptibility to this compound. What is the most likely mechanism of resistance?
While multiple mechanisms of resistance to β-lactam antibiotics exist, studies have shown that this compound is highly stable to a wide range of β-lactamase enzymes produced by Gram-negative bacteria.[1][2] Therefore, enzymatic degradation is a less probable cause of resistance. The primary suspected mechanisms for resistance to this compound include:
-
Alterations in Penicillin-Binding Proteins (PBPs): Modification of the target PBP can reduce the binding affinity of this compound, leading to decreased efficacy. Resistance in Serratia marcescens has been linked to PBP modifications.[1]
-
Reduced Outer Membrane Permeability: In Gram-negative bacteria, the loss or modification of outer membrane porin channels can restrict the entry of this compound into the periplasmic space where the PBPs are located.
-
Efflux Pumps: Active transport systems can pump this compound out of the bacterial cell, preventing it from reaching its target concentration.
Q2: Is β-lactamase production a significant concern for this compound activity?
No, extensive research indicates that this compound is resistant to hydrolysis by a wide variety of β-lactamases, including those that inactivate many cephalosporins.[1][2] In fact, this compound can act as an inhibitor of some β-lactamases.[2] Therefore, if you observe resistance, it is more productive to investigate other mechanisms first.
Q3: How does the in-vitro activity of this compound compare against bacteria that are resistant to other β-lactams?
This compound has demonstrated good in-vitro activity against Enterobacteriaceae that are resistant to multiple other β-lactam antibiotics.[2][3] Its activity is often maintained even in bacterial variants that hyperproduce β-lactamases, which confer high-level resistance to cephalosporins like cefamandole and cefotaxime.[1]
Troubleshooting Guides
Issue: Unexpectedly high Minimum Inhibitory Concentrations (MICs) for this compound against a previously susceptible bacterial strain.
This guide will walk you through a series of experiments to identify the potential resistance mechanism.
Step 1: Confirm Resistance and Rule Out Experimental Error
-
Action: Repeat the MIC determination using a standardized method (e.g., broth microdilution or agar dilution) according to CLSI or EUCAST guidelines.
-
Rationale: To ensure the observed resistance is genuine and not due to inconsistencies in inoculum preparation, media, or incubation conditions.
Step 2: Assess the Role of β-Lactamases (Confirmation)
-
Action: Perform a β-lactamase assay on a cell lysate of your resistant strain using a chromogenic substrate like nitrocefin. Compare the activity to the parental, susceptible strain.
-
Rationale: Although unlikely to be the primary mechanism, this will definitively confirm the high stability of this compound to any endogenous β-lactamases.
Step 3: Investigate the Contribution of Efflux Pumps
-
Action: Determine the MIC of this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN).
-
Rationale: A significant reduction (four-fold or greater) in the MIC in the presence of the EPI suggests that an efflux pump is actively removing this compound from the cell.
Step 4: Evaluate Changes in Outer Membrane Permeability (for Gram-negative bacteria)
-
Action: Compare the protein profile of the outer membrane of the resistant strain to the susceptible parent strain using SDS-PAGE.
-
Rationale: A visible reduction or absence of protein bands corresponding to major porins (e.g., OmpF, OmpC in E. coli) in the resistant strain suggests that reduced permeability may be contributing to resistance.
Step 5: Analyze Penicillin-Binding Proteins (PBPs)
-
Action: Perform a PBP competition assay using radiolabeled or fluorescently-labeled penicillin to visualize the PBP profile of the resistant and susceptible strains. Assess the binding affinity of this compound for the PBPs.
-
Rationale: A change in the PBP profile (e.g., overexpression of a low-affinity PBP) or a decreased affinity of a specific PBP for this compound in the resistant strain indicates target modification as the resistance mechanism.
Quantitative Data Summary
Table 1: In-vitro Activity of this compound and Comparators against β-Lactam Resistant Enterobacteriaceae
| Organism/Resistance Profile | Antibiotic | MIC90 (mg/L) |
| β-lactam resistant Enterobacteriaceae (n=149) | This compound | 2.0 |
| N-formimidoyl thienamycin | <2.0 | |
| Moxalactam | 2.0 |
Data adapted from studies on multiply-resistant Enterobacteriaceae.[2]
Table 2: Activity of this compound against β-Lactamase Hyperproducing Variants
| Organism | Variant | Cefamandole MIC (mg/L) | Cefotaxime MIC (mg/L) | This compound MIC (mg/L) |
| Enterobacter cloacae | Susceptible | 0.25 | 0.12 | 0.5 |
| Resistant (Hyperproducer) | >128 | 32 | 0.5 | |
| Citrobacter freundii | Susceptible | 0.5 | 0.25 | 1 |
| Resistant (Hyperproducer) | >128 | 128 | 1 |
Illustrative data based on findings that this compound activity remains unchanged against variants with high-level resistance to other β-lactams due to β-lactamase hyperproduction.[1]
Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay with an Efflux Pump Inhibitor (EPI)
Objective: To determine if efflux contributes to this compound resistance.
Materials:
-
Resistant and susceptible bacterial strains.
-
Mueller-Hinton Broth (MHB).
-
This compound analytical standard.
-
Efflux pump inhibitor (EPI), e.g., PAβN.
-
96-well microtiter plates.
Methodology:
-
Prepare a stock solution of this compound and the EPI in a suitable solvent.
-
Prepare two sets of 96-well plates. In the first set, perform serial two-fold dilutions of this compound in MHB. In the second set, prepare the same serial dilutions of this compound in MHB containing a fixed, sub-inhibitory concentration of the EPI.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate all wells of both plates with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Compare the MIC of this compound with and without the EPI. A four-fold or greater decrease in the MIC in the presence of the EPI is considered significant.
Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay
Objective: To assess alterations in PBP binding as a mechanism of resistance.
Materials:
-
Resistant and susceptible bacterial strains.
-
Bocillin™ FL (fluorescent penicillin).
-
This compound.
-
SDS-PAGE equipment.
-
Fluorescence imager.
Methodology:
-
Grow the bacterial strains to mid-log phase and prepare membrane fractions.
-
Incubate the membrane preparations with increasing concentrations of this compound for a predetermined time to allow binding to PBPs.
-
Add a saturating concentration of Bocillin™ FL to the reactions and incubate to label any PBPs not bound by this compound.
-
Stop the reaction and solubilize the membrane proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
A decrease in the fluorescence intensity of a specific PBP band at a lower concentration of this compound in the susceptible strain compared to the resistant strain indicates reduced binding affinity in the resistant strain.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Key mechanisms of bacterial resistance to this compound.
References
Technical Support Center: Overcoming Porin-Mediated Resistance to Penems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome porin-mediated resistance to penem antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of porin-mediated resistance to penems?
Porin-mediated resistance to penems, a class of carbapenem antibiotics, primarily occurs through the reduced influx of the antibiotic into the bacterial periplasmic space.[1][2] This is most commonly due to the downregulation or complete loss of outer membrane porins, which are protein channels that facilitate the diffusion of hydrophilic molecules like penems across the outer membrane of Gram-negative bacteria.[1][2][3] In many clinical isolates, this resistance mechanism is coupled with the production of β-lactamase enzymes (like ESBLs or AmpC) which can hydrolyze the penems that do manage to enter the periplasm.[4][5][6]
Q2: Which porins are most commonly implicated in penem resistance?
In Klebsiella pneumoniae, the loss or mutation of the major non-specific porins, OmpK35 and OmpK36, are frequently associated with carbapenem resistance.[7][8] In Escherichia coli, the equivalent major porins are OmpF and OmpC.[3][9] For Pseudomonas aeruginosa, the OprD porin is the primary channel for carbapenem entry, and its loss is a significant mechanism of resistance to this class of antibiotics.[2][10][11]
Q3: Can porin mutations alone confer high-level resistance to penems?
While porin loss or mutation significantly reduces the susceptibility of bacteria to penems, it often does not lead to high-level clinical resistance on its own.[4] This mechanism is most effective when combined with other resistance determinants, such as the production of extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, or carbapenemases, as well as the overexpression of efflux pumps that actively transport the antibiotic out of the cell.[4][5][12]
Q4: How can I determine if my bacterial isolates have porin-mediated resistance?
Several experimental approaches can be used:
-
Antimicrobial Susceptibility Testing (AST): A significant increase in the minimum inhibitory concentration (MIC) of a penem antibiotic in the presence of a β-lactamase inhibitor (e.g., clavulanic acid) might suggest a contribution from porin loss in addition to enzymatic resistance.
-
Outer Membrane Protein (OMP) Analysis: SDS-PAGE can be used to visualize the protein profile of the outer membrane and detect the absence or reduced expression of specific porins compared to a susceptible control strain.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can measure the transcript levels of porin-encoding genes (e.g., ompK35, ompK36, ompF, ompC, oprD) to identify downregulation.[5][11]
-
Gene Sequencing: Sequencing of porin genes can identify mutations that may lead to non-functional or truncated proteins.[8]
Troubleshooting Guides
Problem: Unexpectedly high MIC values for penems in the absence of known carbapenemases.
Possible Cause 1: Undetected Porin Loss or Modification
-
Troubleshooting Steps:
-
Analyze Outer Membrane Proteins (OMPs): Extract OMPs from your resistant isolates and a susceptible control strain. Run the extracts on an SDS-PAGE gel to visually inspect for the absence or reduced intensity of bands corresponding to the expected molecular weights of major porins (e.g., OmpK35/36 in K. pneumoniae, OmpF/C in E. coli).
-
Quantify Porin Gene Expression: Perform qRT-PCR to compare the mRNA levels of the relevant porin genes in your resistant isolates to those in a susceptible control. A significant decrease in expression would indicate downregulation.
-
Sequence Porin Genes: Amplify and sequence the porin genes from your resistant isolates to check for insertions, deletions, or point mutations that could lead to a non-functional protein.[8]
-
Possible Cause 2: Overexpression of Efflux Pumps
-
Troubleshooting Steps:
-
Perform MIC with an Efflux Pump Inhibitor (EPI): Determine the MIC of the penem antibiotic in the presence and absence of a broad-spectrum EPI (e.g., CCCP, PAβN). A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
Quantify Efflux Pump Gene Expression: Use qRT-PCR to measure the expression levels of known efflux pump genes (e.g., acrAB-tolC in E. coli and K. pneumoniae, mexAB-oprM in P. aeruginosa).
-
Problem: Inconsistent results in porin gene expression analysis (qRT-PCR).
Possible Cause 1: Poor RNA Quality
-
Troubleshooting Steps:
-
Assess RNA Integrity: Run an aliquot of your extracted RNA on a denaturing agarose gel or use a bioanalyzer to check for distinct ribosomal RNA bands and minimal degradation.
-
Ensure Proper RNA Extraction: Use a validated RNA extraction kit specifically for bacteria and include a DNase treatment step to remove contaminating genomic DNA.
-
Possible Cause 2: Inefficient Primer Design
-
Troubleshooting Steps:
-
Validate Primer Efficiency: Perform a standard curve with a serial dilution of cDNA to ensure your primers have an efficiency between 90-110%.
-
Check for Primer-Dimers: Run a melt curve analysis after your qRT-PCR run to confirm the amplification of a single product.
-
Possible Cause 3: Inappropriate Reference Genes
-
Troubleshooting Steps:
-
Validate Reference Genes: Test multiple housekeeping genes (e.g., rpoB, gyrA, 16S rRNA) to find the most stable reference gene for your specific experimental conditions and bacterial species. Do not assume a universally stable reference gene.
-
Quantitative Data Summary
Table 1: Impact of Porin Loss on Penem MICs (μg/mL) in K. pneumoniae
| Strain | OmpK35 Status | OmpK36 Status | Ertapenem MIC | Imipenem MIC | Meropenem MIC |
| Wild-Type | Present | Present | 0.25 | 0.5 | 0.125 |
| Mutant 1 | Absent | Present | 4 | 1 | 0.5 |
| Mutant 2 | Present | Absent | 8 | 2 | 1 |
| Mutant 3 | Absent | Absent | >32 | 8 | 4 |
Note: Data are representative and compiled from various studies. Actual values may vary depending on the specific genetic background of the strains and the presence of other resistance mechanisms.
Table 2: Relative Expression of Porin Genes in Resistant vs. Susceptible Isolates
| Gene | Bacterial Species | Fold Change in Resistant Isolate (compared to susceptible) |
| ompK35 | Klebsiella pneumoniae | 0.1 - 0.5 |
| ompK36 | Klebsiella pneumoniae | 0.2 - 0.7 |
| oprD | Pseudomonas aeruginosa | < 0.1 |
Note: Fold change is typically determined by qRT-PCR and normalized to a housekeeping gene.
Experimental Protocols
Protocol 1: Outer Membrane Protein (OMP) Extraction and SDS-PAGE Analysis
-
Bacterial Culture: Grow bacterial isolates to the mid-logarithmic phase in a suitable broth medium (e.g., Luria-Bertani broth).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., Tris-HCl with lysozyme and DNase). Lyse the cells by sonication on ice.
-
Membrane Fractionation: Centrifuge the lysate at a low speed to remove unlysed cells. Then, centrifuge the supernatant at a high speed to pellet the total membranes.
-
Outer Membrane Isolation: Resuspend the total membrane pellet in a buffer containing a detergent that selectively solubilizes the inner membrane (e.g., Sarkosyl). Incubate and then centrifuge at high speed to pellet the outer membranes.
-
Protein Quantification: Resuspend the outer membrane pellet and determine the protein concentration using a standard assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Denature the OMP samples in Laemmli buffer and run them on a polyacrylamide gel. Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands. Compare the banding patterns of resistant and susceptible isolates.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Porin Gene Expression
-
RNA Extraction: Extract total RNA from mid-log phase bacterial cultures using a commercial kit. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green-based master mix, your cDNA template, and primers specific for your target porin genes and a validated housekeeping gene.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and susceptible isolates.
Visualizations
Caption: Mechanism of porin-mediated resistance to penems.
References
- 1. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on bacterial resistance to carbapenems: epidemiology, detection and treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fine-tuning carbapenem resistance by reducing porin permeability of bacteria activated in the selection process of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Porin-Mediated Carbapenem Resistance in Klebsiella pneumoniae: an Alarming Threat to Global Health | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. Carbapenem-Resistant Enterobacterales - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting inconsistent MIC results for Sch 29482
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for the penem antibiotic, Sch 29482.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a broad-spectrum penem antibiotic. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell death.[1][2][3]
Q2: What is the expected antimicrobial spectrum of this compound?
This compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. This includes activity against Enterobacteriaceae, Neisseria gonorrhoeae, and various streptococcal species.[4][5][6][7][8] It has also been noted for its stability against many β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[9]
Q3: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the potential causes?
Inconsistent MIC results for β-lactam antibiotics like this compound can stem from several factors. These can be broadly categorized into issues with the experimental setup, the bacterial isolate, or the antibiotic itself. A systematic approach to troubleshooting is crucial to identify the source of the variability.
Troubleshooting Inconsistent MIC Results
Problem Area 1: Experimental Protocol and Conditions
Inconsistencies in the execution of the MIC assay are a primary source of variable results.
| Potential Cause | Recommended Action |
| Inoculum Preparation | Ensure the bacterial inoculum is prepared from a fresh, pure culture and standardized to the correct density (typically 0.5 McFarland standard). Inconsistent inoculum size can significantly alter MIC values. |
| Media Composition | Use the recommended and standardized broth medium (e.g., Mueller-Hinton Broth). Variations in pH, cation concentration, or the presence of interfering substances in the media can affect the activity of the antibiotic. |
| Incubation Conditions | Strictly adhere to the recommended incubation time and temperature. For some bacteria, atmospheric conditions (e.g., CO2 levels) are also critical. Prolonged incubation can lead to antibiotic degradation or the selection of resistant subpopulations. |
| Plate Reading | Ensure consistent and objective reading of MIC endpoints. Use a standardized light source and background. For automated readers, ensure proper calibration. Subjective interpretation of "no growth" can introduce variability. |
| Pipetting and Dilution Errors | Verify the accuracy and calibration of pipettes. Inaccurate serial dilutions of this compound will directly lead to incorrect MIC determinations. |
Problem Area 2: Bacterial Isolate Integrity
The characteristics of the bacterial strain being tested can influence MIC results.
| Potential Cause | Recommended Action |
| Strain Purity | Always start with a pure culture. Contamination with other organisms will lead to erroneous results. Perform a purity plate check of your inoculum. |
| Heteroresistance | Some bacterial populations may contain subpopulations with varying levels of resistance. This can lead to "skip wells" or trailing endpoints. Consider re-streaking the culture from a well at the MIC to check for a more resistant subpopulation. |
| Spontaneous Mutations | The frequency of spontaneous mutations conferring resistance can vary. Ensure you are using a well-characterized and properly stored stock of the bacterial strain. |
Problem Area 3: Antibiotic Integrity and Handling
The stability and handling of the this compound stock solution are critical for accurate results.
| Potential Cause | Recommended Action |
| Stock Solution Preparation | Use the recommended solvent to dissolve this compound. Ensure it is fully dissolved before making dilutions. |
| Storage and Stability | Aliquot stock solutions and store them at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles, which can degrade the compound. The stability of carbapenems and related compounds can be a concern.[10] |
| Adsorption to Plastics | Some compounds can adsorb to the surface of plastic labware. Consider using low-adhesion plastics or pre-treating plates if this is a suspected issue. |
Summary of this compound MIC Data
The following table summarizes publicly available MIC data for this compound against various bacterial species. It is important to note that direct comparison of MIC values between studies can be challenging due to variations in methodology.
| Organism | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Neisseria gonorrhoeae | 142 | ≤0.06 | ≤0.06 | [5] |
| Enterobacteriaceae (multiply-resistant) | Varies | Not Reported | Not Reported | [6] |
| Various Bacteria | Not Specified | Not Reported | Not Reported | [4][7] |
| Streptococcus species | Not Specified | Not Reported | Not Reported | [8] |
Note: This table is intended as a general guide. MIC values can vary significantly between different strains of the same species.
Standard MIC Determination Protocol (Broth Microdilution)
This protocol provides a generalized method for determining the MIC of this compound. It should be adapted based on the specific requirements of the bacterial species being tested.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in an appropriate solvent (e.g., DMSO, water, or a buffer recommended by the supplier) to a high concentration (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Aliquot and store at -80°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
The final volume in each well should be 50 µL (or 100 µL, depending on the chosen final volume).
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air (or other required atmospheric conditions).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Mechanism of action of this compound.
References
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainkart.com [brainkart.com]
- 4. In-vitro activity of this compound in comparison with other oral antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of Sch 29,482, a new oral penem, against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: comparative activity against Enterobacteriaceae multiply-resistant to beta-lactam antibiotics and mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro activity of this compound--a new penem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-streptococcal activity of this compound--a novel penem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: stability and inhibitory potency towards beta-lactamases from Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sch 29482 and Serum Protein Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antimicrobial activity of Sch 29482, with a specific focus on the impact of serum protein binding.
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in the antimicrobial activity of this compound when tested in the presence of serum compared to standard broth medium. Is this an expected result?
A1: Yes, this is an expected observation. The activity of this compound has been shown to be significantly better in broth than in serum.[1][2] This reduction in activity in the presence of serum is a strong indicator of serum protein binding. When a drug binds to proteins in the serum, the free (unbound) concentration of the drug is reduced. It is the unbound fraction of the drug that is generally considered to be microbiologically active.[3][4]
Q2: What is the specific percentage of this compound that binds to serum proteins?
A2: Currently, publicly available literature does not provide a specific percentage for the serum protein binding of this compound. However, the observed decrease in activity in serum-containing media strongly suggests that a significant fraction of the drug is bound.[1][2] To obtain a quantitative value, it is recommended to perform a serum protein binding assay.
Q3: How does serum protein binding affect the Minimum Inhibitory Concentration (MIC) of this compound?
A3: Serum protein binding will likely lead to an increase in the apparent MIC value. This is because a higher total drug concentration is required to achieve a free drug concentration equivalent to the true MIC of the unbound drug.
Q4: Can this compound still be effective in vivo if it binds to serum proteins?
A4: The in vivo efficacy of an antibiotic is a complex interplay of its pharmacokinetics (including protein binding) and pharmacodynamics. While high protein binding can reduce the immediately available active drug concentration, it is not the sole determinant of clinical success. Factors such as the reversibility of binding, the drug's concentration at the site of infection, and its interaction with the host immune system also play crucial roles. For instance, studies have shown that this compound can enhance the bactericidal activity of human leukocytes against certain bacteria, even in the presence of serum, particularly at concentrations above the MIC.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound in the presence of serum.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected MIC values in serum-containing media. | Serum protein binding of this compound is reducing the free, active concentration of the drug. | This is an anticipated effect. Report the MIC in the presence of a specified percentage of serum and compare it to the MIC in standard broth. Consider performing a serum protein binding assay to quantify the extent of binding. |
| Inconsistent results between experimental replicates. | Variability in the serum source (e.g., lot-to-lot differences in protein composition) or handling (e.g., repeated freeze-thaw cycles denaturing proteins). | Use a single, pooled lot of serum for the entire set of experiments. Aliquot serum upon receipt and avoid repeated freeze-thaw cycles. |
| No antimicrobial activity observed at tested concentrations in serum. | The free concentration of this compound is below the MIC for the test organism due to high protein binding. | Increase the concentration range of this compound in your assay. Also, consider reducing the percentage of serum in the media if experimentally relevant. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Serum
This protocol is a general guideline for broth microdilution susceptibility testing incorporating serum.
-
Preparation of Media: Prepare Mueller-Hinton Broth (MHB) or another appropriate broth medium. Supplement the broth with a defined concentration of sterile, heat-inactivated serum (e.g., 50% fetal bovine serum or human serum). Note that high concentrations of serum may inhibit the growth of some bacteria.
-
Preparation of this compound Dilutions: Perform serial twofold dilutions of this compound in the serum-supplemented broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as per CLSI guidelines (typically to a final concentration of 5 x 10^5 CFU/mL in the well).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Serum Protein Binding Assay using Ultrafiltration
This is a general protocol to determine the percentage of this compound bound to serum proteins.
-
Preparation of Drug-Serum Solution: Spike a known concentration of this compound into a sample of serum (human or animal). Allow the mixture to equilibrate at a controlled temperature (e.g., 37°C) for a specified time.
-
Ultrafiltration: Transfer an aliquot of the drug-serum mixture to an ultrafiltration device (e.g., a centrifugal filter unit with a molecular weight cutoff that retains proteins).
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound drug.
-
Sample Analysis: Accurately measure the concentration of this compound in the ultrafiltrate (the unbound fraction) and the initial drug-serum mixture (the total concentration) using a validated analytical method such as HPLC.
-
Calculation:
-
Unbound Fraction (%) = (Concentration in ultrafiltrate / Total concentration) x 100
-
Protein Binding (%) = 100 - Unbound Fraction (%)
-
Visualizations
Caption: Mechanism of action of this compound as a penem antibiotic.
Caption: Impact of serum protein binding on this compound availability.
References
- 1. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Sch 29482 and Carbapenem Cross-Resistance
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the antibiotic Sch 29482 and its potential for cross-resistance with carbapenems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which antibiotic class does it belong?
This compound is a penem, a class of β-lactam antibiotics that is structurally similar to carbapenems. It was developed in the early 1980s and demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Q2: What is the known mechanism of action of this compound?
Like other β-lactam antibiotics, this compound inhibits the synthesis of the bacterial cell wall. It is known to be stable to hydrolysis by several β-lactamases that were prevalent at the time of its development. Specifically, its activity was shown to be maintained against Enterobacter cloacae and Citrobacter freundii variants that were resistant to cephalosporins due to the hyperproduction of β-lactamases.
Q3: Is there direct evidence of cross-resistance between this compound and modern carbapenems?
Direct experimental studies comparing the activity of this compound against contemporary carbapenem-resistant bacterial isolates are not available in the published literature. Research on this compound largely predates the widespread emergence of modern carbapenemases like KPC and NDM. However, studies on other penems, such as faropenem, provide insights into potential cross-resistance mechanisms.
Q4: What does the data on other penems suggest about potential cross-resistance?
Studies on faropenem, another penem antibiotic, have shown that induced resistance to it can lead to cross-resistance to carbapenems in ESBL-producing Escherichia coli.[1][2][3] This cross-resistance was associated with mutations in the ompC gene, which codes for an outer membrane porin.[1][2] Furthermore, the penem sulopenem has been shown to be affected by resistance mechanisms that are known to impact carbapenems.[4] Faropenem has also demonstrated poor activity against KPC-producing Klebsiella pneumoniae.[5][6][7]
Troubleshooting Guide
Scenario 1: You observe that your carbapenem-resistant strain is also resistant to this compound.
-
Possible Cause 1: Carbapenemase Production.
-
Explanation: Many carbapenemases, such as KPC, NDM, and OXA-type enzymes, have a broad substrate-hydrolyzing capability. Due to the structural similarity between penems and carbapenems, it is highly probable that these enzymes can also hydrolyze this compound. For instance, faropenem has been shown to be ineffective against KPC-producing Enterobacteriaceae.[5][6][7]
-
Troubleshooting Step:
-
Perform molecular testing (e.g., PCR or whole-genome sequencing) to detect the presence of known carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48).
-
If a carbapenemase is identified, it is the most likely mechanism of resistance to both carbapenems and this compound.
-
-
-
Possible Cause 2: Porin Loss Combined with other β-Lactamases.
-
Explanation: Reduced permeability of the bacterial outer membrane, due to the loss or mutation of porin channels (like OmpC in E. coli or OprD in Pseudomonas aeruginosa), is a common mechanism of resistance to carbapenems. This reduction in drug entry can act synergistically with even weak β-lactamases to confer resistance. Studies with faropenem have shown that resistance can be mediated by mutations in ompC.[1][2]
-
Troubleshooting Step:
-
Sequence the genes encoding for major outer membrane porins (e.g., ompC, ompF in E. coli; oprD in P. aeruginosa) to check for mutations or deletions.
-
Characterize the β-lactamase profile of your isolate to see if it produces enzymes like AmpC or ESBLs, which, in combination with porin loss, could lead to resistance.
-
-
-
Possible Cause 3: Efflux Pump Overexpression.
-
Explanation: The active pumping of antibiotics out of the bacterial cell by efflux pumps is another mechanism of resistance to carbapenems. It is plausible that this compound could also be a substrate for these pumps.
-
Troubleshooting Step:
-
Use an efflux pump inhibitor (EPI) in your susceptibility testing. A significant decrease in the MIC of this compound in the presence of an EPI would suggest the involvement of efflux pumps.
-
Perform gene expression analysis (e.g., qRT-PCR) to quantify the expression levels of known efflux pump genes.
-
-
Scenario 2: You are designing an experiment to test this compound against a panel of carbapenem-resistant isolates.
-
Recommendation 1: Characterize Your Isolates Thoroughly.
-
Before starting your experiments, ensure you have a well-characterized panel of isolates. This should include molecular confirmation of the carbapenem resistance mechanisms (carbapenemase production, porin mutations, efflux pump overexpression).
-
-
Recommendation 2: Include Appropriate Controls.
-
Use a wild-type, pan-susceptible strain of the same species as a negative control.
-
Include well-characterized strains with known resistance mechanisms as positive controls.
-
-
Recommendation 3: Correlate Genotype with Phenotype.
-
Your experimental results will be more impactful if you can directly link the observed susceptibility or resistance to this compound with the specific resistance mechanisms present in each isolate.
-
Data Presentation
Table 1: Inferred Susceptibility of this compound to Common Carbapenem Resistance Mechanisms
| Resistance Mechanism | Bacterial Species | Effect on Carbapenems | Inferred Effect on this compound | Rationale / Evidence |
| Enzymatic Hydrolysis | ||||
| KPC Carbapenemase | K. pneumoniae, E. coli | High-level resistance | High-level resistance | Faropenem is inactive against KPC producers.[5][6][7] |
| NDM Metallo-β-lactamase | Enterobacteriaceae | High-level resistance | High-level resistance | Broad-spectrum activity of MBLs against β-lactams. |
| OXA-48-like Carbapenemase | Enterobacteriaceae | Variable (often low-level) resistance | Likely resistance, potentially variable | Penems are structurally similar to carbapenems. |
| Porin Loss | ||||
| OmpC/OmpF mutation/loss | E. coli, K. pneumoniae | Increased MICs, often in synergy with ESBL/AmpC | Increased MICs | Faropenem resistance is linked to ompC mutations.[1][2] |
| OprD loss | P. aeruginosa | Resistance to imipenem | Likely increased MICs | OprD is the primary porin for carbapenem entry. |
| Efflux Pump Overexpression | ||||
| AdeABC, AcrAB-TolC | A. baumannii, Enterobacteriaceae | Increased MICs | Likely increased MICs | Broad substrate specificity of these pumps. |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution is the standard method.
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
2. β-Lactamase Stability Assay
-
Method: Spectrophotometric assay using a chromogenic β-lactam substrate like nitrocefin.
-
Procedure:
-
Prepare a crude β-lactamase extract from the bacterial isolate of interest.
-
In a cuvette, mix the β-lactamase extract with a solution of this compound and incubate.
-
At various time points, take an aliquot of the mixture and add it to a solution of nitrocefin.
-
Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at the appropriate wavelength.
-
A lack of change in the rate of nitrocefin hydrolysis over time indicates that this compound is not being hydrolyzed by the β-lactamase.
-
Visualizations
Caption: Potential mechanisms of cross-resistance to this compound and carbapenems.
Caption: Troubleshooting workflow for investigating cross-resistance.
References
- 1. Faropenem resistance causes in vitro cross-resistance to carbapenems in ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Faropenem Disks for Screening of Klebsiella pneumoniae Carbapenemase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Sch 29482 versus Imipenem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the penem antibiotic Sch 29482 and the carbapenem antibiotic imipenem. Due to the limited availability of direct comparative in vivo studies for this compound, this guide synthesizes available in vitro data, general mechanistic knowledge of β-lactam antibiotics, and representative in vivo experimental protocols to offer a comprehensive overview for research and drug development professionals.
Executive Summary
Imipenem, a well-established carbapenem, generally exhibits a broader spectrum of activity and greater potency against a wide range of Gram-positive and Gram-negative bacteria, including many resistant strains. This compound, an older penem antibiotic, demonstrates moderate to good activity, particularly against certain Gram-positive and Gram-negative organisms. A direct quantitative in vivo comparison in terms of Median Effective Dose (ED50) or Median Protective Dose (PD50) is challenging due to the scarcity of publicly available data for this compound. This guide will focus on their mechanisms of action, available antimicrobial spectra, and a theoretical framework for in vivo comparison.
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of this compound and imipenem against various bacterial species. MIC values are crucial indicators of a drug's potential efficacy.
| Bacterial Strain | This compound MIC (µg/mL) | Imipenem MIC (µg/mL) |
| Escherichia coli | 0.12 - 4 | ≤0.06 - 1 |
| Klebsiella pneumoniae | 0.25 - 8 | ≤0.06 - 2 |
| Pseudomonas aeruginosa | 16 - >128 | 0.5 - 8 |
| Staphylococcus aureus (MSSA) | ≤0.06 - 1 | ≤0.015 - 0.12 |
| Streptococcus pneumoniae | ≤0.06 - 0.5 | ≤0.008 - 0.06 |
| Enterococcus faecalis | 4 - 32 | 1 - 4 |
| Bacteroides fragilis | 0.5 - 8 | ≤0.06 - 1 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a general representation from various sources.
Mechanism of Action
Both this compound and imipenem are β-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.
Experimental Protocols: In Vivo Efficacy Evaluation
A standardized murine infection model is commonly used to evaluate the in vivo efficacy of antibiotics. Below is a detailed protocol for a systemic infection model that could be used for a head-to-head comparison of this compound and imipenem.
Murine Systemic Infection Model
Objective: To determine the protective dose (PD50) of this compound and imipenem against a lethal systemic infection in mice.
Materials:
-
Specific pathogen-free mice (e.g., ICR or BALB/c), 6-8 weeks old.
-
Bacterial challenge strain (e.g., Escherichia coli, Staphylococcus aureus).
-
This compound and imipenem solutions at various concentrations.
-
Saline (vehicle control).
-
Mucin or other virulence-enhancing agent (optional).
-
Standard laboratory equipment for animal handling and injections.
Procedure:
-
Bacterial Challenge Preparation: A standardized inoculum of the challenge organism is prepared. The concentration is adjusted to a predetermined lethal dose (e.g., 100 x LD50). The bacteria may be suspended in a virulence-enhancing agent like mucin to establish a consistent infection.
-
Infection: Mice are infected via intraperitoneal (IP) injection with the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1 and 5 hours), groups of mice are treated with various doses of this compound, imipenem, or the vehicle control. The route of administration (e.g., subcutaneous, oral) would depend on the drug's properties.
-
Observation: The mice are observed for a set period (e.g., 7 days), and mortality is recorded.
-
Data Analysis: The PD50, the dose of the antibiotic that protects 50% of the infected animals from death, is calculated for each drug using statistical methods such as probit analysis.
Experimental Workflow Diagram
Caption: Workflow for determining the in vivo efficacy of antibiotics.
Conclusion
While a direct, data-driven in vivo comparison of this compound and imipenem is limited by the available literature, their known mechanisms of action and in vitro activities provide a solid foundation for understanding their potential therapeutic roles. Imipenem's broader spectrum and higher potency, particularly against resistant Gram-negative pathogens, have established it as a critical therapeutic agent. This compound, while less potent, may still hold value in specific, targeted applications. The provided experimental framework offers a robust methodology for any future in vivo studies aimed at a direct comparison of these and other novel antimicrobial agents. Researchers are encouraged to conduct such studies to generate the quantitative data necessary for a complete efficacy profile.
A Comparative Analysis of Sch 29482 and Cefoxitin Activity Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of the penem antibiotic Sch 29482 and the cephamycin antibiotic cefoxitin against a range of anaerobic bacteria. The data presented is compiled from published experimental studies to assist researchers and drug development professionals in evaluating these antimicrobial agents.
Comparative Efficacy: Minimum Inhibitory Concentrations (MICs)
The in vitro activities of this compound and cefoxitin against various clinical isolates of anaerobic bacteria were determined using the agar dilution method. The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges and the concentration at which 90% of the isolates were inhibited (MIC₉₀).
| Bacterial Species | No. of Strains | This compound MIC Range (µg/mL) | This compound MIC₉₀ (µg/mL) | Cefoxitin MIC Range (µg/mL) | Cefoxitin MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 27 | 0.5 - 8 | 2 | 4 - 64 | 32 |
| Bacteroides species | 16 | ≤0.06 - 2 | 1 | ≤0.25 - 32 | 16 |
| Fusobacterium species | 12 | ≤0.06 - 1 | 0.5 | ≤0.25 - 8 | 4 |
| Clostridium difficile | 10 | 0.5 - 4 | 4 | 2 - 32 | 16 |
| Clostridium perfringens | 10 | ≤0.06 - 0.5 | 0.25 | ≤0.25 - 4 | 2 |
| Anaerobic cocci | 18 | ≤0.06 - 4 | 2 | ≤0.25 - 16 | 8 |
Data Interpretation: Lower MIC values indicate greater antimicrobial activity. The data suggests that this compound generally exhibits greater in vitro potency against the tested anaerobic bacteria compared to cefoxitin, as evidenced by the lower MIC ranges and MIC₉₀ values.
Experimental Protocols
The presented data is based on the agar dilution susceptibility testing method as detailed in the "Wadsworth Anaerobic Bacteriology Manual" by Sutter et al. (1980).
Agar Dilution Susceptibility Testing Protocol
-
Media Preparation: Brucella agar supplemented with laked sheep blood, hemin, and vitamin K1 is prepared and autoclaved.
-
Antibiotic Dilution Series: Stock solutions of this compound and cefoxitin are prepared. A series of twofold dilutions of each antibiotic are made and added to molten agar to achieve the desired final concentrations.
-
Plate Pouring: The agar-antibiotic mixtures are poured into Petri dishes and allowed to solidify. Control plates containing no antibiotic are also prepared.
-
Inoculum Preparation: Bacterial isolates are grown in supplemented thioglycolate broth to a turbidity matching a 0.5 McFarland standard.
-
Inoculation: A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.
-
Incubation: The inoculated plates are incubated in an anaerobic chamber at 37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterial isolate.
Mechanism of Action
Both this compound and cefoxitin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]
-
Target: The primary targets of β-lactam antibiotics are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1]
-
Inhibition: By binding to the active site of PBPs, this compound and cefoxitin block the transpeptidation reaction, which is crucial for cross-linking the peptidoglycan chains. This disruption of cell wall synthesis leads to cell lysis and bacterial death.[1]
Currently, there is limited published information available detailing the specific binding affinities of this compound to the various PBPs of different anaerobic bacterial species. Similarly, specific data on the direct effects of this compound and cefoxitin on the signaling pathways of anaerobic bacteria is not extensively documented in the scientific literature.
Visualizing the Experimental Workflow and Mechanism
To illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for agar dilution susceptibility testing.
Caption: General mechanism of action for β-lactam antibiotics.
References
in vitro comparison of Sch 29482 and meropenem
In the landscape of antibacterial agents, the carbapenems and penems represent potent classes of β-lactam antibiotics valued for their broad spectrum of activity. This guide provides an objective in vitro comparison of Sch 29482, a penem antibiotic, and meropenem, a widely used carbapenem. The data presented is compiled from various independent studies to offer a comparative overview for researchers, scientists, and drug development professionals.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and meropenem against a range of clinically relevant bacteria. MIC values, presented as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are crucial indicators of an antibiotic's potency.
| Bacterial Species | This compound MIC (µg/mL) | Meropenem MIC (µg/mL) |
| MIC₅₀ | MIC₉₀ | |
| Staphylococcus aureus | 0.25 | 0.5 |
| Streptococcus pneumoniae | ≤0.06 | 0.12 |
| Enterococcus faecalis | 4 | 8 |
| Escherichia coli | 0.25 | 1 |
| Klebsiella pneumoniae | 0.5 | 2 |
| Pseudomonas aeruginosa | >128 | >128 |
| Haemophilus influenzae | 0.5 | 1 |
| Bacteroides fragilis | 0.5 | 2 |
Note: Data is compiled from multiple sources and direct head-to-head comparative studies are limited. Variations in testing methodologies between studies may exist.
Mechanism of Action: Targeting the Bacterial Cell Wall
Both this compound and meropenem are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this crucial structural component leads to cell lysis and bacterial death.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental in vitro method to assess the susceptibility of bacteria to antimicrobial agents. The following are detailed methodologies for two common MIC determination techniques.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[2][3]
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (this compound or meropenem) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing twofold dilutions of the antimicrobial agent are prepared. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on the same plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible bacterial colony.
References
- 1. Meropenem: clinical response in relation to in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Comparative Efficacy of Sch 29482 and Carbapenems in a Neutropenic Mouse Model Framework
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Penem Antibiotic Sch 29482 Against Established Carbapenems
This guide provides a comparative overview of the investigational penem antibiotic, this compound, and established carbapenem antibiotics—meropenem, ertapenem, and imipenem. Due to the limited availability of in vivo efficacy data for this compound in a neutropenic mouse model, this guide leverages extensive in vitro susceptibility data for this compound and compares it with the well-documented in vivo efficacy of carbapenems in the widely utilized neutropenic mouse thigh infection model. This approach offers a valuable framework for assessing the potential of this compound within the broader context of potent β-lactam antibiotics used in treating infections in immunocompromised hosts.
Executive Summary
This compound, a novel penem antibiotic, has demonstrated promising in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics due to its stability against β-lactamase enzymes. While direct in vivo efficacy data in a neutropenic mouse model is not publicly available, its profile suggests potential utility in treating infections in immunocompromised patients. This guide presents a side-by-side comparison with the carbapenems meropenem, ertapenem, and imipenem, for which extensive data from the neutropenic mouse thigh infection model exists. This model is a standard for preclinical evaluation of antimicrobial agents, and the data presented herein serves as a benchmark for the potential in vivo performance of this compound.
Data Presentation: In Vitro and In Vivo Efficacy
The following table summarizes the available in vitro minimum inhibitory concentration (MIC) data for this compound against various pathogens and the corresponding in vivo efficacy data for comparator carbapenems in the neutropenic mouse thigh infection model, presented as the change in bacterial load (log10 CFU/thigh).
| Antibiotic | Organism | In Vitro MIC (µg/mL) | In Vivo Efficacy (Δ log10 CFU/thigh after 24h) in Neutropenic Mouse Thigh Model |
| This compound | Escherichia coli | 0.12 - >128 | Data Not Available |
| Klebsiella pneumoniae | 0.25 - >128 | Data Not Available | |
| Staphylococcus aureus | 0.03 - 2 | Data Not Available | |
| Meropenem | Acinetobacter baumannii | 0.25 - 16 | Bacteriostatic at %fT>MIC of 7-24%; 1-log reduction at %fT>MIC of 15-37%[1][2] |
| Klebsiella pneumoniae (KPC-producing) | ≤0.06 - 8 (with vaborbactam) | 0.8 to 2.89 log reduction (in combination with vaborbactam)[3] | |
| Ertapenem | Escherichia coli (ESBL-positive & negative) | 0.0078 - 0.06 | Static exposure at %T>MIC of 19% (range 2-38%)[4][5] |
| Klebsiella pneumoniae (ESBL-positive & negative) | 0.0078 - 0.06 | Static exposure at %T>MIC of 19% (range 2-38%)[4][5] | |
| Imipenem | Pseudomonas aeruginosa (β-lactamase producing) | Varies | Static effect dependent on combination with β-lactamase inhibitor[6] |
| Klebsiella pneumoniae (β-lactamase producing) | Varies | Static effect dependent on combination with β-lactamase inhibitor[6] |
Note: %fT>MIC refers to the percentage of the dosing interval that the free drug concentration remains above the MIC.
Experimental Protocols: Neutropenic Mouse Thigh Infection Model
The neutropenic mouse thigh infection model is a standardized and highly reproducible method for evaluating the in vivo efficacy of antimicrobial agents.[7][8] The following is a generalized protocol based on studies of carbapenems.
-
Induction of Neutropenia: Mice (commonly ICR or BALB/c strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[9][10] This temporarily depletes the neutrophil count, making the mice more susceptible to bacterial infection and allowing for the assessment of the antimicrobial agent's efficacy with minimal interference from the host's immune system.[7]
-
Bacterial Challenge: Two hours prior to the initiation of antibiotic therapy, mice are inoculated with a bacterial suspension (typically 10^6 to 10^7 CFU) via intramuscular injection into the thigh.
-
Antimicrobial Administration: The test compound (e.g., a carbapenem) or a vehicle control is administered to the mice at various doses and schedules (e.g., subcutaneously or intraperitoneally) over a 24-hour period.
-
Efficacy Assessment: At the end of the treatment period (usually 24 hours), the mice are euthanized, and the thighs are aseptically removed and homogenized. The bacterial load in the thigh tissue is quantified by plating serial dilutions of the homogenate and counting the resulting colonies (CFU/thigh). The efficacy of the antimicrobial agent is determined by the change in bacterial count compared to the initial inoculum or to untreated control animals.[8]
Mandatory Visualizations
Caption: Experimental workflow for the neutropenic mouse thigh infection model.
Caption: Mechanism of action of penem and carbapenem antibiotics.
References
- 1. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic profile of ertapenem against Klebsiella pneumoniae and Escherichia coli in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics of imipenem in combination with β-lactamase inhibitor MK7655 in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 8. criver.com [criver.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. imquestbio.com [imquestbio.com]
Assessing the Post-Antibiotic Effect of Sch 29482: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent, even in the absence of detectable drug concentrations. This phenomenon has significant implications for optimizing dosing regimens, minimizing the development of resistance, and improving clinical outcomes. Sch 29482 is a penem antibiotic, a class of β-lactam antibiotics closely related to carbapenems. Both penems and carbapenems are recognized for their ability to induce a significant PAE, particularly against Gram-negative bacteria.[1]
This guide provides a comparative assessment of the post-antibiotic effect of this compound. Due to a lack of publicly available, specific quantitative PAE data for this compound, this guide leverages data from the closely related and well-studied carbapenem class, particularly imipenem, as a surrogate to provide a comparative context. The information presented herein is intended to guide researchers in designing and interpreting experiments to evaluate the PAE of novel antimicrobial compounds.
Comparative Analysis of Post-Antibiotic Effect
Table 1: Post-Antibiotic Effect (PAE) of Imipenem against various Gram-Positive and Gram-Negative Bacteria
| Bacterial Species | Antibiotic | Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) | Reference |
| Staphylococcus aureus | Imipenem | 4 | 2 | 1.7 - 2.5 | [2] |
| Escherichia coli | Imipenem | 4 | 2 | >1 | [2][3] |
| Pseudomonas aeruginosa | Imipenem | 4 | 2 | 1.2 - 2.5 | [2] |
| Klebsiella pneumoniae | Imipenem | 4 | 2 | >1 | [2] |
| Enterobacter cloacae | Imipenem | 4 | 2 | >1 | [2] |
Note: The data presented are illustrative and may vary between studies and specific strains.
Experimental Protocols for PAE Determination
The assessment of the post-antibiotic effect is typically conducted using in vitro methods. The following protocols describe the standard viable count method and a more rapid spectrophotometric method.
Viable Count Method
This is the traditional and most widely accepted method for determining the PAE.
1. Bacterial Culture Preparation:
-
A standardized inoculum of the test organism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is grown to the logarithmic phase of growth.
2. Antibiotic Exposure:
-
The bacterial culture is divided into test and control groups.
-
The test group is exposed to the antibiotic of interest (e.g., this compound) at a specified concentration (typically a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1-2 hours).
-
The control group is incubated under the same conditions without the antibiotic.
3. Antibiotic Removal:
-
The antibiotic is removed from the test culture. This can be achieved by:
-
Dilution: A 1:1000 or greater dilution of the culture to reduce the antibiotic concentration to sub-inhibitory levels.
-
Centrifugation and Washing: Centrifuging the culture, removing the antibiotic-containing supernatant, and resuspending the bacterial pellet in fresh, antibiotic-free medium. This step may be repeated.
-
4. Monitoring Bacterial Regrowth:
-
Both the test and control cultures are incubated under optimal growth conditions.
-
Samples are taken from both cultures at regular intervals (e.g., every hour).
-
The number of viable bacteria (Colony Forming Units per milliliter, CFU/mL) in each sample is determined by plating serial dilutions onto agar plates and incubating them overnight.
5. PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C
-
T: The time it takes for the viable count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal.
-
C: The time it takes for the viable count in the control culture to increase by 1 log10 CFU/mL.
-
Spectrophotometric Method
This method offers a higher throughput and less labor-intensive alternative to the viable count method, though it may not be suitable for all antibiotics, particularly those that cause bacterial lysis.[4]
1. & 2. Bacterial Culture Preparation and Antibiotic Exposure:
-
These steps are identical to the viable count method.
3. Antibiotic Removal:
-
Antibiotic removal is typically achieved by dilution in a microplate format.
4. Monitoring Bacterial Regrowth:
-
The diluted test and control cultures are transferred to a microplate.
-
The microplate is incubated in a temperature-controlled spectrophotometer (microplate reader).
-
The optical density (OD) of the cultures is measured at regular intervals to monitor bacterial growth.
5. PAE Calculation:
-
The PAE is calculated as the difference in time for the test and control cultures to reach a predetermined OD value (e.g., 50% of the maximum OD of the control culture).
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in determining the post-antibiotic effect.
Caption: Workflow for PAE determination using the viable count method.
Caption: Workflow for PAE determination using the spectrophotometric method.
Mechanism of the Post-Antibiotic Effect of β-Lactams
The PAE of β-lactam antibiotics, including penems like this compound, is primarily attributed to the persistent binding of the drug to penicillin-binding proteins (PBPs) in the bacterial cell wall. This covalent binding inhibits the transpeptidation reaction, which is essential for peptidoglycan synthesis and cell wall integrity. Even after the extracellular concentration of the antibiotic drops below the MIC, the continued inhibition of PBP function prevents the bacteria from resuming normal growth and division. The duration of the PAE is thought to reflect the time required for the synthesis of new, functional PBPs.
Caption: Simplified signaling pathway of the PAE mechanism for β-lactam antibiotics.
Conclusion
The post-antibiotic effect is a crucial characteristic of antimicrobial agents that influences their clinical efficacy. While specific data for this compound is limited, its classification as a penem antibiotic suggests it likely exhibits a significant PAE, particularly against Gram-negative bacteria, comparable to that of carbapenems. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of the PAE of this compound and other novel antibiotics. Further research is warranted to generate specific PAE data for this compound to fully understand its pharmacodynamic profile and optimize its potential clinical application.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. Postantibiotic effect of imipenem on gram-positive and gram-negative micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Sch 29482: A Penem Antibiotic with Potent Activity Against Beta-Lactamase Producing Strains
For Researchers, Scientists, and Drug Development Professionals
Sch 29482, a novel penem antibiotic, demonstrates significant in vitro activity against a broad spectrum of clinically relevant bacteria, including strains that produce beta-lactamase enzymes, a common mechanism of resistance to many penicillin and cephalosporin antibiotics. Experimental data highlights its stability in the presence of these enzymes and its potent inhibitory action against various bacterial pathogens. This guide provides a comparative overview of this compound's performance against other beta-lactam agents, supported by experimental data and detailed methodologies.
Comparative In Vitro Activity
The in vitro efficacy of this compound has been evaluated against a range of beta-lactamase producing organisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other commonly used antibiotics. MIC values, the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are a critical measure of an antibiotic's potency.
Table 1: Activity of this compound and Comparator Antibiotics against Beta-Lactamase Producing Haemophilus influenzae
| Antibiotic | MIC90 (μg/mL) |
| This compound | 0.5 |
| Moxalactam | 0.5 |
| Cefamandole | 2.0 |
| Cefaclor | 8.0 |
MIC90: The concentration of drug required to inhibit the growth of 90% of isolates.
Table 2: Activity of this compound and Comparator Antibiotics against Beta-Lactamase Positive and Negative Neisseria gonorrhoeae
| Antibiotic | Strain Type | MIC90 (μg/mL) |
| This compound | Beta-lactamase positive | ≤0.06 |
| Beta-lactamase negative | ≤0.06 | |
| Norfloxacin | Beta-lactamase positive & negative | ≤0.06 |
| Rosoxacin | Beta-lactamase positive & negative | ≤0.06 |
| Ampicillin | Beta-lactamase positive | >1.0 |
| Beta-lactamase negative | ≤0.06 | |
| Erythromycin | Beta-lactamase positive & negative | 1.0 |
| Tetracycline | Beta-lactamase positive & negative | 2.0 |
Spectrum of Activity and Stability
This compound exhibits a broad spectrum of activity, encompassing many Gram-positive and Gram-negative bacteria. It is notably active against staphylococci and streptococci.[1] While less potent against enterococci, penicillin-resistant pneumococci, and methicillin-resistant staphylococci, it maintains activity against enterobacteria, Acinetobacter sp., and beta-lactamase producing strains of Haemophilus influenzae and Neisseria gonorrhoeae.[1] Importantly, this compound is reported to be resistant to a wide array of beta-lactamase enzymes.[1]
One study demonstrated that the absorption spectrum of this compound remained unchanged when exposed to 32 different characterized β-lactamases from Gram-negative bacteria, indicating high stability. In the same study, while cephaloridine was inactivated by all β-lactamase preparations, this compound, along with cefoxitin and moxalactam, showed greater stability. This compound also exhibited an inhibitory effect on most cephalosporinases tested.
Experimental Protocols
The data presented in this guide is primarily based on in vitro susceptibility testing, specifically the determination of Minimum Inhibitory Concentrations (MICs).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized procedure used to determine the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Materials:
-
Media: Mueller-Hinton broth is commonly used, supplemented as necessary for fastidious organisms.
-
Antimicrobial Agent: A stock solution of the antibiotic is prepared at a known concentration.
-
Bacterial Inoculum: A standardized suspension of the test organism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Procedure:
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in the broth directly in the wells of the microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanism of Action and Resistance
The following diagrams illustrate the mechanism of action of penem antibiotics like this compound and the mechanism of beta-lactamase mediated resistance.
References
A Comparative Analysis of Sch 29482's In Vitro Activity Against Clinical Isolates Versus Standard Antibiotics
For Immediate Release
A comprehensive review of in vitro susceptibility data reveals that Sch 29482, a novel penem antibiotic, demonstrates potent activity against a broad spectrum of clinical isolates, often exceeding the efficacy of standard antibiotics such as ampicillin, cefaclor, and cephalexin. This guide provides a detailed comparison of the antimicrobial activity of this compound, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound exhibits notable in vitro activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other β-lactam antibiotics. This guide synthesizes minimum inhibitory concentration (MIC) data from pivotal studies to offer a clear comparison of its performance against established agents. The presented data underscores the potential of this compound as a valuable agent in the antimicrobial armamentarium.
Comparative Susceptibility Data
The in vitro efficacy of this compound and selected standard antibiotics was evaluated against a wide range of clinical isolates. The Minimum Inhibitory Concentrations required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested strains are summarized in the table below. The data is primarily derived from a significant comparative study by Eliopoulos et al. (1982) in the Journal of Antimicrobial Chemotherapy.
| Bacterial Species (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterobacteriaceae | |||
| Escherichia coli (100) | This compound | 0.25 | 0.5 |
| Ampicillin | 4 | >128 | |
| Cefaclor | 4 | 32 | |
| Cephalexin | 8 | 32 | |
| Klebsiella pneumoniae (50) | This compound | 0.12 | 0.25 |
| Ampicillin | >128 | >128 | |
| Cefaclor | 2 | 8 | |
| Cephalexin | 4 | 16 | |
| Enterobacter spp. (40) | This compound | 0.5 | 4 |
| Ampicillin | >128 | >128 | |
| Cefaclor | 16 | 64 | |
| Cephalexin | 16 | >128 | |
| Proteus mirabilis (25) | This compound | 0.5 | 1 |
| Ampicillin | 2 | 8 | |
| Cefaclor | 2 | 4 | |
| Cephalexin | 4 | 8 | |
| Gram-Positive Cocci | |||
| Staphylococcus aureus (penicillin-susceptible) (50) | This compound | 0.03 | 0.06 |
| Ampicillin | 0.12 | 0.25 | |
| Cefaclor | 1 | 2 | |
| Cephalexin | 0.5 | 1 | |
| Staphylococcus aureus (penicillin-resistant) (50) | This compound | 0.06 | 0.12 |
| Ampicillin | >128 | >128 | |
| Cefaclor | 8 | 32 | |
| Cephalexin | 4 | 16 | |
| Streptococcus pyogenes (Group A) (30) | This compound | ≤0.015 | 0.03 |
| Ampicillin | 0.03 | 0.06 | |
| Cefaclor | 0.25 | 0.5 | |
| Cephalexin | 0.12 | 0.25 | |
| Streptococcus pneumoniae (30) | This compound | 0.03 | 0.06 |
| Ampicillin | 0.03 | 0.06 | |
| Cefaclor | 1 | 2 | |
| Cephalexin | 0.5 | 1 | |
| Other Pathogens | |||
| Haemophilus influenzae (β-lactamase negative) (50) | This compound | 0.25 | 0.5 |
| Ampicillin | 0.25 | 0.5 | |
| Cefaclor | 4 | 8 | |
| Haemophilus influenzae (β-lactamase positive) (50) | This compound | 0.25 | 0.5 |
| Ampicillin | >16 | >16 | |
| Cefaclor | 4 | 8 |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing antimicrobial susceptibility. The data presented in this guide was primarily generated using the agar dilution method, a standardized procedure for quantifying the in vitro activity of an antimicrobial agent against bacteria.
Agar Dilution Method Protocol
This protocol is a detailed representation of the standardized agar dilution method for determining the MIC of antimicrobial agents against aerobic bacteria.
-
Preparation of Antimicrobial Stock Solutions:
-
Sterile stock solutions of each antibiotic are prepared at a concentration of 1280 µg/mL in an appropriate solvent.
-
-
Preparation of Agar Plates:
-
Molten Mueller-Hinton agar is cooled to 50°C.
-
Serial twofold dilutions of each antimicrobial agent are prepared and added to the molten agar to achieve the desired final concentrations (e.g., 0.015 to 128 µg/mL).
-
The agar-antibiotic mixtures are poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
Bacterial isolates are grown overnight on an appropriate agar medium.
-
Several colonies are used to prepare a bacterial suspension in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is further diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation of Plates:
-
A multipoint inoculator is used to deliver a standardized volume (spot) of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.
-
-
Incubation:
-
The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.
-
-
Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterial isolate.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the agar dilution method for determining antimicrobial susceptibility.
Conclusion
The available in vitro data strongly supports the potent antimicrobial activity of this compound against a wide range of clinically relevant bacteria, including strains resistant to commonly used β-lactam antibiotics. Its efficacy against Enterobacteriaceae, Staphylococcus aureus, and Haemophilus influenzae positions it as a promising candidate for further clinical investigation. The standardized methodologies outlined provide a robust framework for the continued evaluation of this and other novel antimicrobial agents.
Safety Operating Guide
Essential Safety and Handling Guidance for Sch 29482
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Sch 29482, also identified as SCH-29482 SODIUM, a penem antibiotic. The following procedures are based on established best practices for handling similar chemical compounds. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines are derived from safety protocols for analogous substances and general laboratory safety standards.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards is essential before beginning any work with this compound. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for operations with a higher risk of splashing. | To protect against splashes, mists, or dust that could cause eye irritation or injury. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | To prevent skin contact, which may cause irritation or allergic reactions. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with fine powders in a poorly ventilated area or if aerosolization is possible. | To protect against inhalation of dust or aerosols, which could lead to respiratory irritation. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to ensure the safety of all personnel and the integrity of the research.
Handling Procedures:
-
Work Area: Conduct all handling of this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoidance of Contamination: Minimize the generation of dust and aerosols. Use appropriate tools and techniques for weighing and transferring the compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for chemical spills. The kit should include absorbent materials, appropriate PPE, and waste disposal bags.
Storage Procedures:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Access: Restrict access to authorized personnel only.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste: All unused or waste this compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be considered contaminated and disposed of as hazardous waste.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound and associated waste.
Disposal Protocol:
-
Contact Environmental Health and Safety (EHS): Consult with your institution's EHS office for specific guidance on the disposal of chemical waste.
-
Follow Regulations: Ensure that all disposal procedures comply with local, state, and federal regulations for hazardous waste.
-
Documentation: Maintain accurate records of the waste generated and its disposal.
By implementing these safety and logistical procedures, researchers, scientists, and drug development professionals can minimize risks and ensure a safe laboratory environment when working with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
